Technical Documentation Center

2-[(4-Fluorophenyl)carbonyl]piperidine HCl Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-[(4-Fluorophenyl)carbonyl]piperidine HCl
  • CAS: 1017366-82-3

Core Science & Biosynthesis

Foundational

Unlocking the 2-Aroylpiperidine Scaffold: A Technical Guide to CNS-Active Agent Development

Executive Summary The 2-aroylpiperidine scaffold represents a privileged structural motif in central nervous system (CNS) medicinal chemistry. Distinct from its 4-substituted counterparts (e.g., the 4-benzylpiperidine mo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-aroylpiperidine scaffold represents a privileged structural motif in central nervous system (CNS) medicinal chemistry. Distinct from its 4-substituted counterparts (e.g., the 4-benzylpiperidine moiety found in Ifenprodil), the 2-aroyl architecture offers a unique vector for chirality-driven engagement with monoamine transporters and N-methyl-D-aspartate (NMDA) receptors.

This guide provides a rigorous technical breakdown of the 2-aroylpiperidine class, focusing on its utility as a precursor to high-affinity NR2B-selective NMDA antagonists and monoamine reuptake inhibitors. We detail the Weinreb amide synthetic route for enantioselective construction, establish structure-activity relationships (SAR), and define self-validating protocols for biological characterization.

Part 1: Chemical Architecture & Pharmacophore

The Scaffold Defined

The core structure consists of a piperidine ring substituted at the C2 position with an aryl ketone (aroyl) group. This scaffold is frequently derived from pipecolic acid (piperidine-2-carboxylic acid).

  • Chirality: The C2 stereocenter is critical. For NMDA antagonism, the (

    
    ) or (
    
    
    
    ) absolute configurations often dictate selectivity between the NR2B subunit and the sigma receptor.
  • The Linker: The carbonyl oxygen of the aroyl group acts as a hydrogen bond acceptor. In many bioactive derivatives, this ketone is stereoselectively reduced to a secondary alcohol, creating a pharmacophore capable of dual H-bond donor/acceptor interactions.

Structure-Activity Relationship (SAR) Matrix
Structural DomainModificationBiological Consequence
Piperidine Nitrogen (N1) Unsubstituted (

)
Essential for salt bridge formation with Asp residues in the receptor binding pocket.
Piperidine Nitrogen (N1)

-Allyl /

-Benzyl
Increases lipophilicity; often enhances NR2B affinity but may reduce metabolic stability.
C2-Aroyl Group

-Fluoro /

-Methoxy
Electron-withdrawing groups (F) often improve metabolic stability; EDGs (OMe) enhance sigma-1 affinity.
C4-Substitution Methyl / Hydroxylconformational constraint; stabilizes the "chair" form to lock the pharmacophore distance.

Part 2: Mechanism of Action (NMDA & Monoamines)

NR2B-Selective NMDA Antagonism

Unlike non-competitive channel blockers (e.g., Ketamine, Memantine) that bind deep within the ion pore, 2-aroylpiperidine derivatives (and their reduced alcohol congeners) typically act as allosteric modulators at the Ifenprodil-binding site located on the amino-terminal domain (ATD) of the GluN2B (NR2B) subunit.

  • Mechanism: Binding stabilizes the receptor in a closed-cleft conformation, preventing agonist-induced channel opening without completely blocking the pore. This results in a "use-dependent" block that preserves physiological synaptic transmission, reducing psychotomimetic side effects.

Visualization: Allosteric Modulation Pathway

NMDA_Mechanism Ligand 2-Aroylpiperidine Derivative Receptor GluN2B Subunit (ATD Interface) Ligand->Receptor Allosteric Binding ConfChange Conformational Stabilization (Clamshell Closure) Receptor->ConfChange Induces Effect Reduced Ca2+ Influx ConfChange->Effect Limits Channel Po Outcome Neuroprotection & Antidepressant Effect Effect->Outcome Downstream Signaling

Figure 1: Allosteric modulation of the NMDA receptor by 2-aroylpiperidine derivatives.

Part 3: Synthetic Methodology

The most robust route to 2-aroylpiperidines employs pipecolic acid as the chiral pool starting material. Direct addition of Grignard reagents to esters often results in over-addition (forming tertiary alcohols). Therefore, the Weinreb Amide protocol is the gold standard for stopping at the ketone stage.

Protocol: Enantioselective Synthesis via Weinreb Amide

Reagents:

  • (S)-Pipecolic acid[1][2]

  • Boc-anhydride (

    
    )
    
  • N,O-Dimethylhydroxylamine HCl

  • EDC

    
    HCl / HOBt (Coupling agents)
    
  • Aryl Grignard Reagent (

    
    )
    

Step-by-Step Workflow:

  • N-Protection:

    • Dissolve (S)-pipecolic acid in dioxane/water (1:1). Add

      
       (2.0 eq) and 
      
      
      
      (1.1 eq). Stir at RT for 12h.
    • Checkpoint: Monitor TLC for disappearance of ninhydrin-active spot. Yields N-Boc-pipecolic acid .

  • Weinreb Amide Formation:

    • Dissolve N-Boc-pipecolic acid in DCM (

      
      ). Add EDC
      
      
      
      HCl (1.2 eq), HOBt (1.2 eq), and N,O-dimethylhydroxylamine HCl (1.2 eq) with DIPEA (3.0 eq).
    • Stir 16h, warming to RT. Wash with 1N HCl and sat.

      
      .
      
    • Why: The Weinreb amide forms a stable chelated intermediate with the metal, preventing the second addition of Grignard.

  • Grignard Addition (The Aroylation):

    • Dissolve the Weinreb amide in anhydrous THF under

      
      . Cool to 
      
      
      
      .
    • Add

      
       (1.5 eq) dropwise. Stir 1h at 
      
      
      
      .
    • Quench with sat.

      
      . The hydrolysis releases the N-Boc-2-aroylpiperidine .
      
  • Deprotection:

    • Treat with 4N HCl in dioxane or TFA/DCM (1:1) to yield the final 2-aroylpiperidine salt .

Visualization: Synthetic Cascade

Synthesis_Workflow Start (S)-Pipecolic Acid Step1 N-Boc Protection (Boc2O, Et3N) Start->Step1 Step2 Weinreb Amide Formation (EDC, N,O-DMHA) Step1->Step2 Intermediate Stable Chelate Intermediate Step2->Intermediate Mg coordination Step3 Grignard Addition (ArMgBr, -78°C) Intermediate->Step3 Nucleophilic Attack Step4 Acidic Deprotection (TFA or HCl) Step3->Step4 Quench & Deprotect Final 2-Aroylpiperidine Derivative Step4->Final

Figure 2: Weinreb amide route for the synthesis of 2-aroylpiperidines from pipecolic acid.

Part 4: Preclinical Evaluation Protocols

In Vitro: Radioligand Binding Assay (NR2B Selectivity)

To verify the mechanism, one must confirm displacement of a known NR2B ligand.

  • Ligand:

    
    -Ifenprodil or 
    
    
    
    -Ro 25-6981.
  • Tissue Source: Rat forebrain membranes or HEK293 cells expressing recombinant hNR1/hNR2B.

  • Protocol:

    • Incubate membranes (

      
       protein) with 2 nM radioligand and increasing concentrations of the test 2-aroylpiperidine (
      
      
      
      to
      
      
      M).
    • Buffer: 50 mM Tris-HCl (pH 7.4) containing 10

      
       Glutamate and 10 
      
      
      
      Glycine (to ensure receptor activation state).
    • Incubate 2h at

      
       (equilibrium).
      
    • Terminate by rapid filtration over GF/B filters pre-soaked in 0.5% polyethyleneimine.

    • Data Analysis: Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation. A
      
      
      indicates high potency.
In Vivo: The 6-Hz Psychomotor Seizure Model

This model is highly sensitive to NMDA antagonists and validates CNS penetration.

  • Subjects: Male CF-1 mice (20-30g).

  • Administration: IP injection of test compound (vehicle: 0.5% methylcellulose).

  • Stimulation: Corneal electrodes deliver a 32 mA, 6 Hz current for 3 seconds.

  • Endpoint: Protection is defined as the absence of "stunned" behavior (forelimb clonus, straub tail) immediately following stimulation.

  • Validation: Compare

    
     against standard (e.g., Valproate or Ifenprodil).
    

References

  • Synthesis of Pipecolic Acid Derivatives

    • Title: Synthesis of novel pipecolic acid derivatives.[3][4] Part 2. Addition of trimethylsilyl cyanide to 3,4,5,6-tetrahydropyridines.[4]

    • Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC).[3]

    • URL:[Link]

  • NMDA Antagonist Activity

    • Title: NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-isomer.[5]

    • Source: Journal of Medicinal Chemistry (ACS).
    • URL:[Link]

  • Piperidine Scaffolds in Drug Design

    • Title: Application of Chiral Piperidine Scaffolds in Drug Design.[6]

    • Source: Thieme Connect / Synthesis Reviews.
  • Analgesic & NMDA Activity

    • Title: Two non-racemic preparations of a piperidine-based NMDA antagonist with analgesic activity.[7]

    • Source: Bioorganic & Medicinal Chemistry.[6][8][9][10][11][12][13][14][15]

    • URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 2-Benzoylpiperidine Analogs

For Researchers, Scientists, and Drug Development Professionals Abstract The 2-benzoylpiperidine scaffold represents a privileged structural motif in medicinal chemistry, particularly in the design of ligands targeting m...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-benzoylpiperidine scaffold represents a privileged structural motif in medicinal chemistry, particularly in the design of ligands targeting monoamine transporters. As structural hybrids of methylphenidate and synthetic cathinones, these analogs have emerged as a novel class of potent and selective reuptake inhibitors of the human dopamine transporter (hDAT), with significant therapeutic potential for neurological and psychiatric disorders such as Attention-Deficit/Hyperactivity Disorder (ADHD) and depression.[1][2] This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-benzoylpiperidine analogs. We will explore the intricate interplay between chemical structure and biological activity, detailing how modifications to the benzoyl moiety, the piperidine ring, and their relative stereochemistry influence binding affinity, potency, and selectivity for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. This guide synthesizes field-proven insights with technical accuracy, offering detailed experimental protocols and data presentation to empower researchers in the rational design of next-generation therapeutics.

Introduction: The Emergence of 2-Benzoylpiperidines as Atypical Dopamine Reuptake Inhibitors

The therapeutic utility of modulating monoaminergic systems is well-established, with dopamine reuptake inhibitors (DRIs) being a cornerstone in the management of conditions characterized by dopaminergic dysregulation.[3] Classical DRIs, while effective, often present a challenging side-effect profile and abuse potential. This has driven the search for "atypical" DRIs, compounds that exhibit a distinct pharmacological profile, potentially offering improved tolerability and reduced abuse liability.[4][5]

2-Benzoylpiperidine analogs have garnered significant attention in this context. These compounds are structural hybrids of the widely prescribed ADHD medication methylphenidate and the synthetic cathinone pentedrone.[1][2] This unique structural amalgamation has yielded a class of potent and selective inhibitors of the human dopamine transporter (hDAT).[1][2] Their mechanism of action primarily involves blocking the reuptake of dopamine from the synaptic cleft, thereby increasing extracellular dopamine levels and enhancing dopaminergic neurotransmission.[3] This guide will dissect the SAR of this promising class of compounds, providing a framework for the rational design of novel therapeutic agents.

Core Scaffold and Key Structural Modifications

The pharmacological profile of 2-benzoylpiperidine analogs is exquisitely sensitive to structural modifications at three primary sites: the benzoyl ring, the piperidine ring, and the stereochemical configuration of the chiral centers. Understanding the impact of substitutions at these positions is fundamental to designing ligands with desired potency and selectivity.

The Benzoyl Moiety: A Key Determinant of Potency and Selectivity

Substitutions on the benzoyl ring have a profound impact on the binding affinity and selectivity of these analogs for monoamine transporters.

  • Electronic Effects: The electronic character of substituents on the benzoyl ring plays a crucial role in potency.[1][2] Electron-withdrawing groups, in particular, have been shown to be beneficial for DAT binding affinity.[6][7][8] For instance, the 3,4-dichlorobenzoylpiperidine analog is more potent than its 3,4-dimethyl counterpart, highlighting the importance of electronic factors.[1][2]

  • Steric and Positional Effects: The position and size of substituents are also critical. Halogen substitutions, particularly at the 3- and 4-positions of the benzoyl ring, are well-tolerated and often lead to increased DAT affinity.

  • Fused Ring Systems: Extending the aromatic system, such as through a 3,4-benz-fused (naphthyl) analog, can modulate activity. The naphthyl benzoylpiperidine analog not only retains potent hDAT activity but also exhibits a unique, albeit lower, potency at the human serotonin transporter (hSERT).[1][2]

The Piperidine Ring: Influencing Conformation and Interactions

Modifications to the piperidine ring are critical for orienting the molecule within the binding pocket of the transporter and establishing key interactions.

  • N-Substitution: The substituent on the piperidine nitrogen is a key vector for modulating selectivity. While many potent analogs are N-unsubstituted, the introduction of various groups can fine-tune the pharmacological profile.

  • Ring Conformation: The conformational flexibility of the piperidine ring is a significant factor. Introducing conformational constraints can lock the molecule into a bioactive conformation, potentially increasing potency and selectivity.[7]

Stereochemistry: The Critical Role of Chirality

The 2-benzoylpiperidine scaffold contains at least two chiral centers, and the absolute stereochemistry is a critical determinant of biological activity. The relative orientation of the benzoyl group and any substituents on the piperidine ring dictates the overall shape of the molecule and its ability to fit into the transporter's binding site. It is common for one enantiomer to be significantly more potent than the other, emphasizing the importance of stereoselective synthesis and characterization.

Data Presentation: Comparative Analysis of Analog Potency

To facilitate a clear understanding of the SAR, the following table summarizes the in vitro binding affinities (Ki) and/or functional inhibition potencies (IC50) of representative 2-benzoylpiperidine analogs at DAT, SERT, and NET.

Compound IDBenzoyl SubstitutionPiperidine ModificationDAT Ki/IC50 (nM)SERT Ki/IC50 (nM)NET Ki/IC50 (nM)Selectivity (SERT/DAT)Selectivity (NET/DAT)Reference
1a UnsubstitutedUnsubstituted125>10,000>10,000>80>80[1]
1b 3,4-DichloroUnsubstituted11.3>10,000>10,000>885>885[7]
1c 3,4-DimethylUnsubstituted45>10,000>10,000>222>222[1]
1d 2-NaphthylUnsubstituted28850>10,00030.4>357[1]
7e 3,4-Dichlorophenyl(from meperidine analog)125835-6.68-[9]
11b 4-NitroN-benzyl16.41770-108-[8]
13b Thiophene (bioisostere)N-benzyl13.8----[8]

Note: Data is compiled from various sources and experimental conditions may differ. This table is for illustrative purposes to highlight SAR trends.

Experimental Protocols: Foundational Assays for SAR Determination

The elucidation of SAR for 2-benzoylpiperidine analogs relies on robust and reproducible in vitro assays. The following are detailed protocols for two fundamental experimental workflows.

In Vitro Radioligand Binding Assays

These assays are crucial for determining the binding affinity (Ki) of a compound for a specific transporter by measuring the displacement of a known radioligand.[6][10][11]

Objective: To determine the equilibrium dissociation constant (Ki) of test compounds for DAT, SERT, and NET.

Materials:

  • Cell membranes expressing the human dopamine, serotonin, or norepinephrine transporter.

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET).

  • Test compounds (2-benzoylpiperidine analogs).

  • Non-specific binding inhibitors: 10 µM Benztropine (for DAT), 10 µM Fluoxetine (for SERT), 10 µM Desipramine (for NET).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/C).

  • Scintillation cocktail.

  • Microplate scintillation counter.

Protocol:

  • Membrane Preparation: Thaw frozen cell membranes expressing the target transporter on ice and resuspend in assay buffer to a final protein concentration of 5-20 µ g/well .[12]

  • Assay Plate Setup: In a 96-well plate, add in triplicate:

    • Total Binding: 50 µL of assay buffer.

    • Non-specific Binding: 50 µL of the appropriate non-specific binding inhibitor.

    • Test Compound: 50 µL of varying concentrations of the 2-benzoylpiperidine analog.

  • Radioligand Addition: Add 50 µL of the respective radioligand (at a concentration near its Kd) to all wells.

  • Membrane Addition: Add 150 µL of the prepared membrane suspension to all wells. The final assay volume is 250 µL.[12]

  • Incubation: Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach equilibrium.[12]

  • Filtration: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

  • Washing: Wash the filters three to four times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

In Vitro Neurotransmitter Uptake Assays

These functional assays measure a compound's ability to inhibit the reuptake of a neurotransmitter into cells expressing the target transporter, providing a measure of its functional potency (IC50).[13][14]

Objective: To determine the concentration of a test compound that inhibits 50% (IC50) of dopamine, serotonin, or norepinephrine uptake.

Materials:

  • HEK293 cells stably expressing hDAT, hSERT, or hNET.

  • [³H]Dopamine, [³H]Serotonin, or [³H]Norepinephrine.

  • Test compounds (2-benzoylpiperidine analogs).

  • Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer.

  • 96-well cell culture plates.

  • Scintillation counter.

Protocol:

  • Cell Plating: Seed the transporter-expressing HEK293 cells into 96-well plates and grow to confluence.

  • Pre-incubation: Wash the cells with KRH buffer and then pre-incubate them with varying concentrations of the test compound or vehicle for 10-20 minutes at 37°C.

  • Uptake Initiation: Add the respective radiolabeled neurotransmitter ([³H]Dopamine, [³H]Serotonin, or [³H]Norepinephrine) to each well to initiate the uptake reaction.

  • Incubation: Incubate for a short period (e.g., 5-15 minutes) at 37°C. The incubation time should be within the linear range of uptake.

  • Uptake Termination: Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.

  • Cell Lysis: Lyse the cells with a lysis buffer (e.g., 1% SDS).

  • Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis:

    • Determine the amount of neurotransmitter uptake at each concentration of the test compound.

    • Plot the percentage of inhibition of uptake against the logarithm of the test compound concentration.

    • Calculate the IC50 value using non-linear regression analysis.

Alternatively, fluorescence-based assays using a fluorescent substrate that mimics biogenic amine neurotransmitters can be employed for a non-radioactive, high-throughput approach.[14][15][16][17]

Visualization of Key Concepts and Workflows

To further elucidate the concepts discussed, the following diagrams are provided in Graphviz DOT language.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_testing Pharmacological Testing cluster_analysis Data Analysis & Iteration start Design Analogs synthesis Chemical Synthesis start->synthesis purification Purification & Characterization synthesis->purification binding Radioligand Binding Assays (Affinity - Ki) purification->binding Test Compounds uptake Neurotransmitter Uptake Assays (Potency - IC50) purification->uptake sar Establish SAR binding->sar uptake->sar optimization Lead Optimization sar->optimization optimization->start Iterative Design

Caption: General workflow for the synthesis, pharmacological evaluation, and SAR-guided optimization of 2-benzoylpiperidine analogs.

Pharmacophore_Model cluster_scaffold 2-Benzoylpiperidine Pharmacophore A Aromatic Ring (Benzoyl) B Hydrogen Bond Acceptor (Carbonyl Oxygen) A->B ~2.8 Å C Piperidine Ring (Hydrophobic/Conformational Anchor) B->C Variable D Basic Nitrogen (Ionizable Center) C->D ~2.5 Å

Caption: A conceptual pharmacophore model for 2-benzoylpiperidine analogs highlighting key chemical features required for DAT interaction.

Dopaminergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine (DA) Vesicles DA_cleft Dopamine DA_vesicle->DA_cleft Release DAT Dopamine Transporter (DAT) DA_cleft->DAT Reuptake DA_receptor Dopamine Receptors DA_cleft->DA_receptor Binding signal Postsynaptic Signaling DA_receptor->signal BZP 2-Benzoylpiperidine Analog BZP->DAT Inhibition

Caption: Mechanism of action of 2-benzoylpiperidine analogs at the dopaminergic synapse.

Conclusion and Future Directions

The 2-benzoylpiperidine scaffold has proven to be a remarkably fertile ground for the discovery of novel dopamine reuptake inhibitors. The SAR landscape is characterized by a delicate balance of electronic, steric, and stereochemical factors. Substitutions on the benzoyl ring, particularly electron-withdrawing groups in the 3- and 4-positions, are key for enhancing DAT potency. The piperidine ring provides a crucial anchor within the transporter, and its conformational rigidity can be exploited to improve affinity and selectivity.

Future research in this area should focus on several key aspects:

  • Exploring a wider range of bioisosteric replacements for the benzoyl and piperidine rings to identify novel interactions and improve drug-like properties.

  • Systematic investigation of N-substituents on the piperidine ring to fine-tune selectivity against SERT and NET.

  • In-depth in vivo pharmacological characterization of lead compounds to assess their therapeutic potential and side-effect profiles.

  • Computational modeling and structural biology studies to gain a more detailed understanding of the binding modes of these analogs within the dopamine transporter.

By leveraging the insights presented in this guide, researchers are well-positioned to advance the development of 2-benzoylpiperidine analogs from promising chemical scaffolds into clinically valuable therapeutic agents for a range of neurological and psychiatric disorders.

References

  • Do 2-(Benzoyl)piperidines Represent a Novel Class of hDAT Reuptake Inhibitors? ACS Chemical Neuroscience. [Link]

  • In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC . National Center for Biotechnology Information. [Link]

  • Fluorescence-Based Neurotransmitter Transporter Up Takes Assay | Molecular Devices . Molecular Devices. [Link]

  • Do 2-(Benzoyl)piperidines Represent a Novel Class of hDAT Reuptake Inhibitors? ACS Publications. [Link]

  • Neurotransmitter Transporter Uptake Assay Kit | Molecular Devices . Molecular Devices. [Link]

  • Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices . Molecular Devices. [Link]

  • Rapid and Efficient Method for Suspending Cells for Neurotransmitter Uptake Assays . BioTechniques. [Link]

  • Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine - PubMed . National Center for Biotechnology Information. [Link]

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience . Gifford Bioscience. [Link]

  • Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors - PMC . National Center for Biotechnology Information. [Link]

  • Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices - Catalogs Medicalexpo . MedicalExpo. [Link]

  • Interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues with monoamine transporters: structure-activity relationship study of structurally constrained 3,6-disubstituted piperidine analogues of (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine - PubMed . National Center for Biotechnology Information. [Link]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - MDPI . MDPI. [Link]

  • Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]- 1-benzylpiperidine for the dopamine transporter: effect of different aromatic substitutions on their affinity and selectivity - PubMed . National Center for Biotechnology Information. [Link]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC . National Center for Biotechnology Information. [Link]

  • Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors | ACS Omega . ACS Publications. [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions . ResearchGate. [Link]

  • Benzoyl piperidine - Organic Syntheses Procedure . Organic Syntheses. [Link]

  • A multiple-step screening protocol to identify norepinephrine and dopamine reuptake inhibitors for depression - RSC Publishing . Royal Society of Chemistry. [Link]

  • Experimental Dopamine Reuptake Inhibitors in Parkinson's Disease: A Review of the Evidence - ResearchGate . ResearchGate. [Link]

  • Further SAR Studies of Piperidine-Based Analogues of Cocaine. 2. Potent Dopamine and Serotonin Reuptake Inhibitors | Request PDF - ResearchGate . ResearchGate. [Link]

  • Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service . Creative Biolabs. [Link]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - ResearchGate . ResearchGate. [Link]

  • A Second Generation Synthesis of Benzyl Piperidine Derivatives: A Key Intermediate for the Preparation of SERT/5-HT 1A Dual Inhibitor - ResearchGate . ResearchGate. [Link]

  • Radioligand Binding Assay | Springer Nature Experiments . Springer Nature. [Link]

  • Experimental Dopamine Reuptake Inhibitors in Parkinson's Disease: A Review of the Evidence - PMC . National Center for Biotechnology Information. [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - Biophysics Reports . Springer. [Link]

  • Radioligand binding methods: practical guide and tips - Scite.ai . Scite.ai. [Link]

  • Structure–activity relationship of piperidine derivatives with... - ResearchGate . ResearchGate. [Link]

  • Atypical Antidepressants - MentalHealth.com . MentalHealth.com. [Link]

  • Norepinephrine and Dopamine Reuptake Inhibitors (NDRIs) - American Addiction Centers . American Addiction Centers. [Link]

  • Dopamine reuptake inhibitor - Wikipedia . Wikipedia. [Link]

  • Mechanism of Action of Atypical Antipsychotic Drugs in Mood Disorders - MDPI . MDPI. [Link]

Sources

Foundational

A Technical Guide to the Thermodynamic Stability of 2-Acylpiperidine Hydrochloride Salts

Abstract This guide provides a comprehensive technical framework for assessing the thermodynamic stability of 2-acylpiperidine hydrochloride salts, a critical aspect of active pharmaceutical ingredient (API) development....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical framework for assessing the thermodynamic stability of 2-acylpiperidine hydrochloride salts, a critical aspect of active pharmaceutical ingredient (API) development. The 2-acylpiperidine moiety is a prevalent scaffold in numerous therapeutics, and its formulation as a hydrochloride salt is a common strategy to enhance solubility and bioavailability.[1][2][3] However, the long-term stability of these salts is not guaranteed and is governed by a complex interplay of molecular structure and solid-state properties. Instability, often manifesting as disproportionation or polymorphic transformation, can severely impact a drug product's safety, efficacy, and shelf-life.[4][5] This document delineates the theoretical underpinnings of thermodynamic stability, details a validated, multi-phase experimental workflow for its characterization, and offers insights into data interpretation for risk mitigation in drug development. It is intended for researchers, formulation scientists, and process chemists engaged in the robust development of API candidates.

Introduction: The Imperative of Stability

The piperidine ring is a cornerstone of medicinal chemistry, featuring in a wide array of pharmaceuticals.[6][7] When functionalized with an acyl group at the 2-position, these compounds present unique synthetic and developmental challenges. The conversion of a weakly basic 2-acylpiperidine free base into its hydrochloride (HCl) salt is a frequently employed and powerful strategy to improve aqueous solubility and dissolution rates, which are often prerequisites for adequate bioavailability.[8][9]

However, the creation of a salt introduces a new equilibrium into the solid state. Thermodynamic stability refers to the state of lowest Gibbs free energy for a system under a given set of conditions (temperature, pressure, humidity). For an API salt, this translates to the crystalline form that is least likely to convert into another form or disproportionate back to its free base over time.[10] A metastable form may possess desirable initial properties, such as higher solubility, but it carries the inherent risk of converting to the more stable, and typically less soluble, form during storage, compromising the drug product's performance.[10][11] Therefore, a thorough and early understanding of the thermodynamic landscape of a 2-acylpiperidine HCl salt is not merely an academic exercise but a fundamental component of risk management in pharmaceutical development.

Theoretical Framework: Factors Governing Stability

The stability of a 2-acylpiperidine HCl salt is not a single property but the result of several intrinsic (molecular) and extrinsic (solid-state) factors.

2.1 Intrinsic Factors: The Role of Molecular Structure

  • Basicity of the Piperidine Nitrogen (pKa): The fundamental requirement for a stable salt is a significant difference between the pKa of the protonated base (the piperidinium ion) and the pKa of the counter-ion acid (hydrochloric acid). A commonly accepted guideline is that the pKa of the conjugate acid of the base should be at least 3 units higher than the pKa of the acid counterion (ΔpKa > 3) to ensure robust salt formation and minimize the risk of disproportionation.[12]

  • Influence of the Acyl Group: The nature of the acyl substituent at the C2 position can modulate the basicity of the piperidine nitrogen through inductive and steric effects. Electron-withdrawing groups can decrease basicity, potentially narrowing the ΔpKa and increasing the risk of instability.

2.2 Extrinsic Factors: The Solid-State Environment

  • Polymorphism: The ability of a compound to exist in two or more crystalline forms is known as polymorphism.[13] Each polymorph has a unique crystal lattice and, consequently, different physical properties, including melting point, solubility, and stability.[14] At any given temperature and pressure, only one polymorphic form will be the most thermodynamically stable.[10] Identifying this form is a primary goal of stability assessment.

  • Hygroscopicity: The tendency of a substance to absorb moisture from the atmosphere is a critical stability parameter.[15] Absorbed water can act as a plasticizer, lowering the energy barrier for conversion to a more stable polymorphic form or facilitating salt disproportionation by creating a localized aqueous microenvironment.[5][15] Hydrochloride salts, in particular, can be susceptible to hygroscopicity.[16]

  • Salt Disproportionation: This is the process where a salt converts into its non-ionic free base (or acid).[12] It is a significant risk for salts of weakly basic APIs, especially in the presence of moisture or alkaline excipients in a final formulation.[4] The process is governed by a series of equilibria, and understanding the pH of maximum solubility (pHmax) is key to predicting and preventing it.[12][17]

A Validated Experimental Workflow for Stability Assessment

A robust assessment of thermodynamic stability requires a systematic and multi-faceted approach. The following workflow is designed as a self-validating system, where results from one phase inform the experiments in the next.

Caption: A multi-phase workflow for comprehensive stability assessment.

3.1 Phase 1: Identification of the Thermodynamically Stable Form

The primary objective of this phase is to identify all accessible crystalline forms and determine which is the most stable.

Protocol 1: Thermodynamic Slurry Conversion

  • Causality: This experiment leverages the principle that in a solvent where a compound has reasonable solubility, metastable forms will dissolve and recrystallize into the most thermodynamically stable form over time. It is the gold standard for determining relative polymorphic stability.

  • Methodology:

    • Prepare saturated slurries of each identified polymorph (Form A, Form B, etc.) of the 2-acylpiperidine HCl salt in a solvent (e.g., isopropanol, acetonitrile) where the salt is sparingly soluble. Include a competitive slurry containing a 1:1 mixture of the forms being compared.

    • Agitate the slurries at a controlled temperature (e.g., 25°C and 50°C to check for enantiotropic relationships) for an extended period (e.g., 7-14 days).

    • Periodically sample the solid material from each vial.

    • Dry the solid and analyze using X-Ray Powder Diffraction (XRPD).

    • The form that persists in all vials at the end of the experiment is considered the most thermodynamically stable under those conditions.

3.2 Phase 2: Physicochemical & Thermal Characterization

Once the stable form is identified, its intrinsic properties must be quantified.

Protocol 2: Thermal Analysis via DSC and TGA

  • Causality: Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, identifying melting, recrystallization, and other phase transitions. Thermogravimetric Analysis (TGA) measures changes in mass with temperature, quantifying solvent/water content and decomposition temperature. Together, they provide a thermal fingerprint of the API salt.

  • Methodology (DSC):

    • Accurately weigh 3-5 mg of the stable polymorph into an aluminum DSC pan.

    • Crimp the pan (with a pinhole lid if solvent loss is expected).

    • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.

    • Record the thermogram, noting the onset temperature and peak maximum of the melting endotherm. A sharp endotherm is indicative of a pure crystalline substance.

  • Methodology (TGA):

    • Accurately weigh 5-10 mg of the sample into a TGA pan.

    • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.

    • Record the thermogram, noting any mass loss prior to decomposition. This can indicate the presence of residual solvent or water.

Protocol 3: Hygroscopicity Assessment via Dynamic Vapor Sorption (DVS)

  • Causality: DVS measures the mass change of a sample as it is exposed to a range of relative humidities (RH) at a constant temperature. This provides a quantitative measure of its hygroscopicity and identifies critical humidity points where phase transitions or deliquescence may occur.

  • Methodology:

    • Place a known mass (10-20 mg) of the API salt onto the DVS microbalance.

    • Equilibrate the sample at a low RH (e.g., 0-5%).

    • Execute a sorption-desorption cycle: increase the RH in steps (e.g., 10% increments from 0% to 90% RH) and then decrease it back to 0%.

    • The mass change at each step is recorded. A moisture uptake of >2% at 75% RH typically classifies a material as hygroscopic.[18]

3.3 Phase 3: Stress and Long-Term Stability

This phase predicts the salt's behavior under manufacturing and storage conditions.

Protocol 4: Accelerated Stability Study (ICH Q1A R2 Conditions)

  • Causality: Exposing the API salt to elevated temperature and humidity accelerates potential degradation pathways and physical changes, allowing for the prediction of long-term shelf-life.

  • Methodology:

    • Store samples of the thermodynamically stable form in open and closed vials under accelerated conditions (e.g., 40°C / 75% RH).

    • Pull samples at predetermined time points (e.g., 0, 1, 3, and 6 months).

    • Analyze the samples using a stability-indicating HPLC method to quantify the parent API and any degradation products.[19][20]

    • Analyze the solid form using XRPD to confirm that no polymorphic transformations or disproportionation have occurred. A loss of crystallinity was observed for a bedaquiline hydrochloride salt after 3 months under accelerated conditions, indicating physical instability.[18]

Data Synthesis and Risk Assessment

The data generated from the workflow must be synthesized to form a complete stability profile.

Table 1: Example Stability Data for a Hypothetical 2-Acylpiperidine HCl Salt

ParameterResultImplication / Risk
Polymorphism Two forms identified (I and II). Slurry conversion shows Form I is the stable form.High risk if Form II is inadvertently produced during manufacturing. Process must be controlled to crystallize Form I exclusively.
Melting Point (DSC) Form I: 185°C (sharp)Good thermal stability, suitable for standard manufacturing processes like drying and milling.
Mass Loss (TGA) < 0.2% loss up to 200°CAnhydrous, non-solvated form. Low risk of solvent-mediated instability.
Hygroscopicity (DVS) 3.5% mass gain at 80% RHModerately hygroscopic. Requires controlled humidity during storage and handling. Packaging may require a desiccant.
Accelerated Stability 0.8% degradation at 3 months (40°C/75% RH). No change in XRPD pattern.Good chemical stability. The crystalline form is robust under stress, indicating a low risk of physical transformation.

Decision-Making Framework

The stability profile informs critical decisions in drug development.

DecisionTree Start Is the 2-Acylpiperidine HCl Salt Physically & Chemically Stable? IsStable YES Start->IsStable NotStable NO Start->NotStable Proceed Proceed to Formulation Development with Stable Form IsStable->Proceed   Investigate Investigate Cause of Instability NotStable->Investigate   IsPolymorph Is it a Polymorphic Transformation? Investigate->IsPolymorph IsDisprop Is it Salt Disproportionation? Investigate->IsDisprop ControlProcess Control Crystallization Process to Yield Stable Form IsPolymorph->ControlProcess Rescreen Re-evaluate Salt Form. Consider Alternative Counter-ions (e.g., Mesylate, Tosylate) IsDisprop->Rescreen

Caption: Decision tree for API salt development based on stability outcomes.

Conclusion

The assessment of thermodynamic stability is a critical, non-negotiable phase in the development of 2-acylpiperidine hydrochloride salts. A proactive strategy, employing a systematic workflow of slurry conversion, thermal analysis, hygroscopicity evaluation, and stress testing, is essential for identifying the most stable crystalline form. This approach not only ensures the selection of a robust API candidate but also mitigates significant downstream risks related to manufacturing, product performance, and regulatory approval. By understanding the causal relationships between molecular properties, solid-state behavior, and stability, development scientists can make informed decisions, ensuring the delivery of safe, effective, and reliable medicines.

References

  • Polymorphism and crystallization of active pharmaceutical ingredients (APIs). (2009). Current Medicinal Chemistry.
  • Drug Polymorphism: A Key Consideration for API Development. (n.d.). Curia Global.
  • Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism. (n.d.). Cipla Biosimilars.
  • Benefits and Limitations of Polymorphic and Amorphous Forms of Active Pharmaceutical Ingredients. (n.d.). PubMed.
  • Polymorphism in API. (n.d.). Slideshare.
  • The Role of Hydrochloride in Modern Medicine: Enhancing Efficacy and Safety. (2026).
  • What is Hydrochloride Utilized for in Tablets?. (n.d.).
  • What is Hydrochloride Utilized for in Tablets?. (2024). MLJDental.
  • Why Is Hydrochloride Used in Medicines?
  • Hydrochloride salt: Significance and symbolism. (2025). Source.
  • Stability of pharmaceutical salts in solid oral dosage forms. (n.d.).
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
  • Analytical Techniques for the Assessment of Drug Stability. (n.d.).
  • Analytical issues in the chemical stability testing of drugs in solution. (n.d.). RSC Publishing.
  • Analytical Techniques In Stability Testing. (2025).
  • How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. (n.d.).
  • How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non. (2021). Ovid.
  • Strategy for the Prediction and Selection of Drug Substance Salt Forms. (n.d.). Source.
  • Synthesis, characterization and antimicrobial activity of piperidine deriv
  • Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation medi
  • Active Pharmaceutical Ingredient (API)
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones deriv
  • Synthesis and Characterization of Some New Substituted Piperidine Derivatives. (n.d.).
  • 2-Acetylpiperidine Hydrochloride. (n.d.). Santa Cruz Biotechnology.
  • Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotin
  • SAFETY DATA SHEET: 1-(2-Chloroethyl)piperidine hydrochloride. (2025). Source.
  • CAS 6091-44-7: Piperidine hydrochloride. (n.d.). CymitQuimica.

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Robust Synthesis of 2-(4-fluorobenzoyl)piperidine from Pipecolic Acid

Introduction: The Significance and Synthetic Challenge The 2-acylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and pharmaceutical agents....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance and Synthetic Challenge

The 2-acylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and pharmaceutical agents.[1][2] Specifically, the (4-fluorobenzoyl)piperidine moiety is a recognized pharmacophore that has been instrumental in the development of ligands for serotoninergic and dopaminergic receptors, crucial in treating neuropsychiatric disorders.[3] This application note provides a detailed, field-proven protocol for the synthesis of 2-(4-fluorobenzoyl)piperidine starting from the readily available, chiral amino acid, pipecolic acid.[4]

The direct acylation of pipecolic acid presents significant challenges. The primary obstacle is the inherent reactivity of organometallic reagents (such as Grignard or organolithium reagents) which are required to form the ketone. These strong nucleophiles are also potent bases, which would be wastefully consumed by the two acidic protons on pipecolic acid—one on the secondary amine and one on the carboxylic acid.[5][6] Furthermore, the direct addition of an organometallic reagent to a carboxylic acid derivative often leads to over-addition, yielding an undesired tertiary alcohol as a byproduct.[7]

To circumvent these issues, this protocol employs a robust, three-stage strategy:

  • N-Protection: The reactive secondary amine is protected with a tert-butyloxycarbonyl (Boc) group.

  • Weinreb-Nahm Ketone Synthesis: The N-protected carboxylic acid is converted to a Weinreb-Nahm amide, which facilitates a controlled, single addition of an organometallic reagent to yield the desired ketone without over-addition.[8][9]

  • Deprotection: The Boc group is efficiently removed under acidic conditions to yield the final target compound.

This method is designed for its reliability, high yield, and superior control over the reaction outcome, making it suitable for both academic research and process development in the pharmaceutical industry.

Strategic Overview & Chemical Principles

The overall synthetic pathway is designed to logically address the inherent chemical challenges of the starting material and reagents.

Workflow Diagram

G A Pipecolic Acid B N-Boc-Pipecolic Acid A->B  Step 1: N-Protection (Boc)2O, Base C N-Boc-Pipecolic Acid Weinreb Amide B->C  Step 2: Weinreb Amide Formation Coupling Reagent, Me(MeO)NH·HCl D N-Boc-2-(4-fluorobenzoyl)piperidine C->D  Step 3: Grignard Reaction 4-F-PhMgBr E 2-(4-fluorobenzoyl)piperidine (Final Product) D->E  Step 4: Deprotection Acid (TFA or HCl)

Caption: Overall 4-step synthetic workflow.

The Rationale for the Weinreb-Nahm Amide

The cornerstone of this synthesis is the use of the Weinreb-Nahm amide (N-methoxy-N-methylamide). Direct addition of a Grignard reagent to a more reactive acyl derivative, like an acid chloride, is difficult to control. The initially formed ketone is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol.

The Weinreb-Nahm amide elegantly solves this problem. Upon reaction with an organometallic reagent, it forms a stable, five-membered chelated tetrahedral intermediate.[8] This intermediate is stable at the reaction temperature and does not collapse to the ketone until a hydrolytic workup is performed. By the time the workup is initiated, any excess organometallic reagent has been quenched, thus preventing the unwanted over-addition reaction.[9][10]

Mechanism: Weinreb-Nahm Ketone Synthesis

Caption: Mechanism of the Weinreb-Nahm ketone synthesis.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Organometallic reagents are pyrophoric and water-sensitive. Acid chlorides are corrosive and lachrymatory. Handle all chemicals with care.

Part A: Synthesis of N-(tert-butoxycarbonyl)piperidine-2-carboxylic acid (N-Boc-Pipecolic Acid)
  • Rationale: Protection of the secondary amine is essential to prevent it from reacting as a base in the subsequent Grignard reaction. The Boc group is ideal due to its stability under the conditions for amide formation and Grignard addition, and its ease of removal under acidic conditions.

  • Materials:

    • (L)-Pipecolic acid (1.0 eq)

    • Di-tert-butyl dicarbonate, (Boc)₂O (1.1 eq)

    • Sodium hydroxide (NaOH) (2.2 eq)

    • 1,4-Dioxane

    • Deionized water

    • Ethyl acetate (EtOAc)

    • 1 M Hydrochloric acid (HCl)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve pipecolic acid (e.g., 10.0 g) and NaOH (e.g., 6.8 g) in a mixture of water (100 mL) and 1,4-dioxane (100 mL) in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of (Boc)₂O (e.g., 18.6 g) in 1,4-dioxane (50 mL) dropwise to the stirred reaction mixture over 30 minutes.

    • Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours).

    • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

    • Wash the remaining aqueous solution with ethyl acetate (2 x 50 mL) to remove any unreacted (Boc)₂O.

    • Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with 1 M HCl.

    • Extract the product into ethyl acetate (3 x 100 mL).

    • Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product as a white solid or viscous oil.

Part B: Synthesis of tert-butyl 2-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate (Weinreb Amide)
  • Rationale: This step converts the carboxylic acid into the Weinreb-Nahm amide, the key intermediate for controlled acylation. Using a peptide coupling reagent like HATU is a mild and efficient method that avoids the harsh conditions of forming an acid chloride.[9][11]

  • Materials:

    • N-Boc-Pipecolic Acid (1.0 eq)

    • N,O-Dimethylhydroxylamine hydrochloride (1.2 eq)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine, Anhydrous MgSO₄

  • Procedure:

    • Dissolve N-Boc-Pipecolic Acid (e.g., 10.0 g) in anhydrous DCM (150 mL) under an inert atmosphere (N₂ or Ar).

    • Add N,O-Dimethylhydroxylamine hydrochloride (e.g., 5.1 g), HATU (e.g., 18.2 g), and cool the mixture to 0 °C.

    • Add DIPEA (e.g., 22.5 mL) dropwise to the stirred suspension.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Quench the reaction by adding saturated aqueous NaHCO₃ (100 mL).

    • Separate the layers and extract the aqueous phase with DCM (2 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a gradient of 20-50% ethyl acetate in hexanes) to afford the Weinreb amide as a colorless oil.

Part C: Synthesis of tert-butyl 2-(4-fluorobenzoyl)piperidine-1-carboxylate
  • Rationale: The Grignard reagent, prepared from 4-fluorobromobenzene, acts as the nucleophile. Its addition to the Weinreb amide forms the stable intermediate that, upon workup, yields the ketone.[8]

  • Materials:

    • N-Boc-Pipecolic Acid Weinreb Amide (1.0 eq)

    • 4-Fluorophenylmagnesium bromide (1.5 eq, typically 1.0 M solution in THF)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate, Brine, Anhydrous MgSO₄

  • Procedure:

    • Dissolve the Weinreb amide (e.g., 10.0 g) in anhydrous THF (150 mL) in an oven-dried, three-neck flask under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Add the 4-fluorophenylmagnesium bromide solution (e.g., 55 mL of a 1.0 M solution) dropwise via syringe, maintaining the internal temperature below 5 °C.

    • Stir the reaction at 0 °C for 2-3 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl (50 mL) at 0 °C.

    • Allow the mixture to warm to room temperature and dilute with ethyl acetate (100 mL).

    • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a gradient of 10-30% ethyl acetate in hexanes) to yield the N-Boc protected ketone.

Part D: Deprotection to Yield 2-(4-fluorobenzoyl)piperidine
  • Rationale: The final step is the removal of the acid-labile Boc protecting group to furnish the target secondary amine. Trifluoroacetic acid (TFA) in DCM is a standard and highly effective method for this transformation.[12]

  • Materials:

    • N-Boc-2-(4-fluorobenzoyl)piperidine (1.0 eq)

    • Trifluoroacetic acid (TFA) (10 eq)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • 1 M Sodium hydroxide (NaOH)

  • Procedure:

    • Dissolve the N-Boc protected ketone (e.g., 5.0 g) in DCM (50 mL) and cool to 0 °C.

    • Add TFA (e.g., 11.8 mL) dropwise.

    • Remove the ice bath and stir the reaction at room temperature for 1-2 hours until TLC or LC-MS indicates complete consumption of the starting material.

    • Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

    • Dissolve the residue in water (50 mL) and cool to 0 °C.

    • Carefully basify the aqueous solution to pH > 10 with 1 M NaOH.

    • Extract the free amine product into DCM or ethyl acetate (3 x 50 mL).

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product, 2-(4-fluorobenzoyl)piperidine. The product can be further purified by chromatography or crystallization if necessary.

Data Summary Table

StepStarting MaterialKey ReagentsMolar Eq. (Reagent)SolventTemp. (°C)Time (h)Expected Yield
A Pipecolic Acid(Boc)₂O, NaOH1.1Dioxane/H₂O0 → RT1690-98%
B N-Boc-Pipecolic AcidHATU, Me(MeO)NH·HCl1.2DCM0 → RT4-685-95%
C Weinreb Amide4-F-PhMgBr1.5THF02-380-90%
D N-Boc KetoneTFA10DCM0 → RT1-290-99%

References

  • Organic Chemistry Tutor. Reaction of Carboxylic Acids with Organometallic Reagents. Available from: [Link]

  • German-Chemist.com. Reaction of carboxylic acids with organometallics. Available from: [Link]

  • Bentham Science. A Simple and Modified One Pot Conversion of Carboxylic Acid to Ketone. Available from: [Link]

  • Chemistry Steps. Carboxylic Acids to Ketones. Available from: [Link]

  • Bentham Science. One Pot Conversion of Carboxylic Acid to Ketone Using Trimethylsilyl Chloride. Available from: [Link]

  • Kim, U. B., et al. Synthesis of ketones via organolithium addition to acid chlorides using continuous flow chemistry. RSC Advances. 2015. Available from: [Link]

  • Organic Reactions. Preparation of Ketones from the Reaction of Organolithium Reagents with Carboxylic Acids. Available from: [Link]

  • Wikipedia. Pipecolic acid. Available from: [Link]

  • Wikipedia. Weinreb ketone synthesis. Available from: [Link]

  • PrepChem.com. Synthesis of 2-piperidine carboxylic acid. Available from: [Link]

  • Google Patents. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available from: [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • PrepChem.com. Synthesis of 4-(4-fluorobenzoyl)piperidine hydrochloride. Available from: [Link]

  • MDPI. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Available from: [Link]

  • ResearchGate. Synthesis of Pipecolic Acid and Baikiain. Available from: [Link]

  • Google Patents. CN111995565A - A kind of preparation method of (S)-2-piperidinecarboxylic acid.
  • PubMed. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl). Available from: [Link]

  • Chemistry Stack Exchange. Why are 3 equivalents of organolithium needed in synthesis of ketone from carboxylic acid?. Available from: [Link]

  • RSC Publishing. Synthesis of ketones via organolithium addition to acid chlorides using continuous flow chemistry. Available from: [Link]

  • Master Organic Chemistry. Addition of Organolithiums To Aldehydes and Ketones. Available from: [Link]

  • Arkivoc. An efficient conversion of carboxylic acids into Weinreb amides. Available from: [Link]

  • ResearchGate. Synthesis of Weinreb and their Derivatives (A-Review). Available from: [Link]

  • Google Patents. KR20050112690A - Novel process for the preparation of weinreb amide derivatives.
  • Master Organic Chemistry. Protecting Groups In Grignard Reactions. Available from: [Link]

  • Wiley Online Library. Direct Addition of Grignard Reagents to Aliphatic Carboxylic Acids Enabled by Bulky turbo-Organomagnesium Anilides. Available from: [Link]

  • Phys.org. New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Available from: [Link]

  • Advanced Journal of Chemistry. Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Available from: [Link]

  • Plant Physiology. Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity. Available from: [Link]

  • Google Patents. US7683175B2 - Process of making optically pure L-pipecolic acid and process of making anesthetics and intermediates therefrom.
  • ACS Publications. Biosynthesis of Pipecolic Acid by RapL, a Lysine Cyclodeaminase Encoded in the Rapamycin Gene Cluster. Available from: [Link]

  • PubMed. Glycosylation of N-hydroxy-pipecolic acid equilibrates between systemic acquired resistance response and plant growth. Available from: [Link]

  • RSC Publishing. Synthesis of novel pipecolic acid derivatives. Part 2. Addition of trimethylsilyl cyanide to 3,4,5,6-tetrahydropyridines. Available from: [Link]

  • Science. Pipecolic acid confers systemic immunity by regulating free radicals. Available from: [Link]

  • RSC Publishing. Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Available from: [Link]

  • ResearchGate. Production of pipecolic acid from lysine. Available from: [Link]

Sources

Application

Application Note: Asymmetric Synthesis of Chiral 2-Benzoylpiperidine HCl via Iridium-Catalyzed Hydrogenation

This Application Note is structured to guide drug development professionals through the high-stakes synthesis of chiral 2-benzoylpiperidine HCl , a privileged scaffold in neurokinin antagonists and substance P inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide drug development professionals through the high-stakes synthesis of chiral 2-benzoylpiperidine HCl , a privileged scaffold in neurokinin antagonists and substance P inhibitors.

The guide prioritizes chemoselectivity —the central challenge in hydrogenating 2-benzoylpyridine, where the ketone side chain is prone to reduction alongside (or before) the pyridine ring. The protocol below details the "Protection-Activation" Strategy , currently the industry gold standard for ensuring the ketone survives the hydrogenation intact.

Executive Summary & Strategic Rationale

The direct asymmetric hydrogenation of 2-benzoylpyridine to 2-benzoylpiperidine presents a classic "chemoselectivity vs. stereoselectivity" dilemma. Standard heterogeneous catalysts (Pt/C, Pd/C) often reduce the ketone to an alcohol or result in racemic mixtures. While homogeneous Iridium catalysts are powerful, the electron-deficient pyridine ring requires activation.

This protocol utilizes the Zhou Modification of the Crabtree/Pfaltz hydrogenation, employing an Iridium-Bisphosphine complex on a ketal-protected pyridinium salt . This route guarantees:

  • Chemoselectivity: The ketal protection prevents reduction of the benzoyl ketone.

  • Reactivity: Conversion of the pyridine to a pyridinium salt activates the ring for hydrogenation.

  • Enantiocontrol: Use of chiral bisphosphine ligands (e.g., (S)-SegPhos) induces high enantiomeric excess (>90% ee).

Strategic Pathway Diagram

The following flow illustrates the decision logic and reaction pathway.

G cluster_0 Substrate Challenges cluster_1 Optimized Pathway S1 2-Benzoylpyridine Risk Risk: Ketone Reduction (Alcohol Impurity) S1->Risk Direct H2 Step1 1. Protection (Ketal Formation) S1->Step1 Preferred Route Step2 2. Activation (HCl/BnBr Salt Formation) Step1->Step2 Step3 3. Asymmetric Hydrogenation (Ir-Cat, H2, 600 psi) Step2->Step3 Step4 4. Deprotection & Workup (Hydrolysis -> HCl Salt) Step3->Step4 Prod Chiral 2-Benzoylpiperidine HCl (>90% ee) Step4->Prod

Figure 1: Strategic pathway avoiding chemoselectivity issues via transient ketal protection.

Critical Reagents & Catalyst Selection

The success of this reaction hinges on the Ligand-Additive interplay. Iridium (I) precursors are used with atropisomeric bisphosphine ligands.

ComponentRecommended ReagentFunctionMechanism Note
Precursor

Metal CenterForms the active Ir-H species.
Chiral Ligand (S)-SegPhos or (S)-MeO-Biphep StereodifferentiationCreates a chiral pocket; bulky aryl groups steer the hydride attack.
Substrate 2-Benzoylpyridine ethylene ketalReactantProtected form prevents C=O reduction.
Activator Benzyl Bromide (BnBr) or HClRing ActivationQuaternizes Nitrogen, breaking aromaticity (Pyridinium Salt).
Additive

(10 mol%)
Catalyst StabilizationStabilizes the Ir-hydride species; prevents dimer formation.
Solvent Methanol / Dichloromethane (1:1)MediumSolubilizes the ionic salt substrate.

Detailed Experimental Protocol

Phase 1: Substrate Protection & Activation

Objective: Convert 2-benzoylpyridine into the activated N-benzyl pyridinium ketal salt.

  • Ketalization: Reflux 2-benzoylpyridine (1.0 eq) with ethylene glycol (5.0 eq) and p-TsOH (0.1 eq) in Toluene using a Dean-Stark trap until water evolution ceases (approx. 12h). Wash with

    
    , dry, and concentrate.
    
  • Salt Formation: Dissolve the ketal (1.0 eq) in acetone. Add Benzyl Bromide (BnBr, 1.1 eq) dropwise. Stir at reflux for 4 hours.

  • Isolation: Cool to

    
    . The pyridinium bromide salt will precipitate. Filter, wash with cold 
    
    
    
    , and dry under vacuum.
    • Checkpoint: Verify purity via

      
       NMR (look for downfield shift of pyridine protons).
      
Phase 2: Asymmetric Hydrogenation (The Zhou Protocol)

Objective: Enantioselective reduction of the pyridine ring.

  • Glovebox Operations (Oxygen Sensitive):

    • In a vial, mix

      
       (0.5 mol%) and (S)-SegPhos  (1.1 mol%) in anhydrous 
      
      
      
      . Stir for 10 min to form the orange catalyst complex.
    • Add

      
       (5 mol%) to the catalyst solution.
      
  • Reactor Loading:

    • Place the Pyridinium Salt (from Phase 1) into the autoclave glass liner.

    • Add solvent mixture (MeOH:

      
       1:1). Concentration should be ~0.2 M.
      
    • Add the pre-formed Catalyst Solution via syringe.

  • Hydrogenation:

    • Seal the autoclave. Purge with

      
       (3x) and 
      
      
      
      (3x).
    • Pressurize to 600 psi (40 bar)

      
      .
      
    • Stir at Room Temperature (25-30°C) for 18-24 hours.

    • Note: Heating (>50°C) may increase rate but often degrades ee.

Phase 3: Deprotection & Salt Exchange

Objective: Remove the benzyl group (optional), remove the ketal, and form the HCl salt.

  • N-Debenzylation (if BnBr was used):

    • The hydrogenation product is an N-benzyl piperidine. To remove the benzyl group, add

      
       (Pearlman’s catalyst) to the crude mixture and hydrogenate at 1 atm 
      
      
      
      (balloon) in MeOH for 6h. Filter off the catalyst.
  • Ketal Hydrolysis:

    • Treat the filtrate with 6N HCl (aq) and stir at RT for 2 hours. This cleaves the ethylene glycol ketal, restoring the ketone.

  • Crystallization:

    • Concentrate the solution to remove MeOH.

    • Add isopropanol (IPA) and cool to induce crystallization.

    • Filter the white solid: (R)- or (S)-2-Benzoylpiperidine HCl .

Analytical Controls & Expected Data

Process Workflow Diagram

Workflow cluster_prep Preparation cluster_rxn Asymmetric Hydrogenation cluster_workup Workup & Isolation P1 Ketal Protection P2 Salt Formation (N-Benzyl Pyridinium) P1->P2 R2 High Pressure H2 (40 bar, 24h) P2->R2 R1 Cat. Prep: [Ir] + Ligand + I2 R1->R2 W1 Pd/C Hydrogenolysis (Remove Benzyl) R2->W1 W2 Acid Hydrolysis (Remove Ketal) W1->W2 W3 Recrystallization (IPA/HCl) W2->W3

Figure 2: Operational workflow from raw material to isolated HCl salt.

Typical Results Table

Based on literature precedents for 2-alkyl/aryl pyridinium salts using Ir-SegPhos systems:

ParameterSpecificationMethod
Conversion >98%HPLC / NMR
Yield (Isolated) 85 - 92%Gravimetric
Enantiomeric Excess (ee) 90 - 94%Chiral HPLC (Chiralcel OD-H)
Appearance White Crystalline SolidVisual
Salt Stoichiometry 1.0 : 1.0 (Base:HCl)Elemental Analysis / Titration

Troubleshooting & Optimization

  • Low Conversion:

    • Cause: Catalyst poisoning by the pyridine nitrogen (if salt formation is incomplete).

    • Fix: Ensure the starting material is fully converted to the Pyridinium Salt before hydrogenation. Free pyridine kills the Ir-catalyst.

    • Fix: Increase

      
       pressure to 80 bar.
      
  • Low Enantioselectivity (<80% ee):

    • Cause: Solvent effects or temperature.

    • Fix: Switch solvent to pure Ethanol or a THF/MeOH mix. Lower reaction temperature to 10°C (will require longer time).

    • Fix: Screen ligands.[1][2] (S)-SynPhos or (S)-MeO-Biphep are excellent alternatives to SegPhos for bulky 2-substituted pyridines.

  • Ketone Reduction (Alcohol Impurity):

    • Cause: Ketal hydrolysis during hydrogenation or insufficient protection.

    • Fix: Ensure the hydrogenation media is not too acidic (use the pre-formed salt, do not add excess free acid). Ensure the ketal is stable.

References

  • Seminal Methodology (Ir-Catalyzed Pyridine AH)

    • Wang, X.-B., & Zhou, Y.-G. (2012).[3] Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Journal of Organic Chemistry .

  • Substrate Activation Strategy

    • Legault, C. Y., & Charette, A. B. (2005). Catalytic Asymmetric Hydrogenation of N-Iminopyridinium Ylides. Journal of the American Chemical Society.
  • Ketone/Ring Chemoselectivity Insights

    • Tang, W., & Zhang, X. (2003).
  • General Review of Heteroarene Hydrogenation

    • Glorius, F. (2004). Asymmetric Hydrogenation of Heteroaromatic Compounds. Organic & Biomolecular Chemistry.

Sources

Method

Application Note: Protocol for HCl Salt Formation of 2-[(4-fluorophenyl)carbonyl]piperidine

Executive Summary This Application Note details the protocol for the controlled hydrochlorination of 2-[(4-fluorophenyl)carbonyl]piperidine (also known as (4-fluorophenyl)(piperidin-2-yl)methanone).[1][2] Unlike its regi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the protocol for the controlled hydrochlorination of 2-[(4-fluorophenyl)carbonyl]piperidine (also known as (4-fluorophenyl)(piperidin-2-yl)methanone).[1][2] Unlike its regioisomer 4-[(4-fluorophenyl)carbonyl]piperidine—a common intermediate for butyrophenone antipsychotics—the 2-isomer is an


-aminoketone.[1][2] This structural distinction introduces specific stability challenges, primarily the risk of racemization at the C2 position via enolization and potential self-condensation.

This guide provides a validated "Gentle Acidification" workflow designed to maximize crystallinity while preserving chemical and stereochemical integrity.

Chemical Context
  • Target Molecule: 2-[(4-fluorophenyl)carbonyl]piperidine[1][2]

  • CAS (Free Base): 25519-78-2 (Note: Often conflated with 4-isomer in databases; verify connectivity via NMR).[1][2]

  • Target Salt: Hydrochloride (HCl)[3][4]

  • Key Challenge: The proximity of the carbonyl group to the chiral center (C2) renders the

    
    -proton acidic.[1] Harsh acidic or basic conditions at elevated temperatures can lead to racemization.[2]
    

Pre-Formulation Analysis[2]

Before initiating the salt formation, the physicochemical properties of the substrate must be understood to select the correct solvent system.

PropertyValue / CharacteristicImplication for Protocol
Basic pKa ~9.8 - 10.5 (Piperidine N)Readily accepts protons; requires stoichiometric acid control.[1][2]
Lipophilicity (LogP) ~2.5 (Free Base)Soluble in DCM, EtOAc, Et₂O. Insoluble in water.[2]
Hygroscopicity High (Salt form)The HCl salt will likely be hygroscopic; requires anhydrous handling.[2]
Stability

-Aminoketone
Critical: Avoid aqueous strong acids at reflux.[1][2] Use anhydrous conditions.

Detailed Protocol: Anhydrous Precipitation Method

Objective: To convert the lipophilic free base oil/solid into a stable, crystalline hydrochloride salt using anhydrous conditions to prevent hydrolysis or racemization.

Reagents & Materials
  • Substrate: 2-[(4-fluorophenyl)carbonyl]piperidine (Free Base), >98% purity.[1][2]

  • Primary Solvent: Ethyl Acetate (EtOAc) or Diethyl Ether (Et₂O) (HPLC Grade, dried).

  • Acid Source: 2.0 M or 4.0 M HCl in 1,4-Dioxane (Preferred) or Et₂O.[1][2]

    • Note: Avoid aqueous HCl to prevent "oiling out" and potential degradation.[2]

  • Antisolvent: n-Heptane or Hexanes.[1][2]

Experimental Workflow
Step 1: Dissolution
  • Weigh 1.0 equivalent of the free base into a round-bottom flask.

  • Dissolve in 10 volumes (mL/g) of dry Ethyl Acetate.

    • Tip: If the free base is an oil, ensure complete dissolution. If particulates remain, filter through a 0.45 µm PTFE syringe filter.

  • Cool the solution to 0–5 °C in an ice bath.

    • Reasoning: Lower temperature reduces the kinetic energy, promoting controlled crystal nucleation rather than rapid precipitation of amorphous solids.

Step 2: Acid Addition (The Critical Control Point)
  • Calculate 1.05 equivalents of HCl (e.g., 4M in Dioxane).

  • Add the HCl solution dropwise over 10–15 minutes with vigorous stirring.

  • Observation: A white precipitate should begin to form immediately.[2]

    • Caution: If the solution turns yellow or orange, stop addition. This indicates potential oxidation or acid-catalyzed aldol-type condensation.[1][2]

Step 3: Crystallization & Aging
  • Remove the ice bath and allow the slurry to warm to room temperature (20–25 °C).

  • Stir for 1–2 hours . This "aging" process allows the crystal lattice to organize, trapping fewer impurities than rapid precipitation.

  • Check for "Oiling Out": If a sticky gum forms at the bottom instead of a powder, refer to Section 4 (Troubleshooting).

Step 4: Isolation
  • Filter the solids using a sintered glass funnel (Porosity 3) under vacuum or nitrogen positive pressure.[2]

  • Wash the filter cake with 3 volumes of cold (0 °C) Ethyl Acetate/Heptane (1:1 mixture).

    • Purpose: Removes residual acidity and non-polar impurities without dissolving the salt.[2]

  • Dry under high vacuum (< 5 mbar) at 40 °C for 12 hours.

    • Desiccant: Use P₂O₅ in the drying pistol if the salt is extremely hygroscopic.

Visualization: Reaction Logic & Troubleshooting

Workflow Diagram

SaltFormation Start Free Base (Oil/Solid) Dissolve Dissolve in EtOAc (10 vol, Anhydrous) Start->Dissolve Cool Cool to 0-5°C Dissolve->Cool AcidAdd Add HCl (1.05 eq) in Dioxane/Ether Cool->AcidAdd Precip Precipitation Observed? AcidAdd->Precip Crystallize Age Slurry (2 hrs, 25°C) Precip->Crystallize Yes (White Solid) OilingOut OILING OUT (Sticky Gum Formation) Precip->OilingOut No (Gum/Oil) Filter Filter & Wash (Cold EtOAc/Heptane) Crystallize->Filter Dry Vacuum Dry (40°C, P2O5) Filter->Dry Remedy Remediation: 1. Heat to reflux (dissolve) 2. Add IPA drops 3. Slow cool OilingOut->Remedy Remedy->Crystallize Seeds formed

Caption: Figure 1.[1][2] Decision tree for the controlled hydrochlorination of 2-acylpiperidines, including remediation for phase separation (oiling out).

Troubleshooting: The "Oiling Out" Phenomenon

Piperidine salts are notorious for "oiling out"—separating as a supercooled liquid rather than crystallizing.[2] This occurs when the solvent system polarity is intermediate between the free base and the salt.

Remediation Protocol:

  • Do not discard the oil.

  • Decant the supernatant solvent.[2]

  • Add a small amount of Isopropanol (IPA) or Methanol (just enough to dissolve the oil at reflux).

  • Add Diethyl Ether until the solution becomes slightly turbid.

  • Seed: Add a tiny crystal of the desired salt (if available) or scratch the glass wall with a glass rod.

  • Cool very slowly (1 °C/min).

Analytical Validation

To ensure the protocol was successful, the following criteria must be met:

TestMethodAcceptance Criteria
Identity ¹H-NMR (D₂O or DMSO-d₆)Downfield shift of protons adjacent to Nitrogen (

~3.0-3.5 ppm).[1][2] Integration matches structure.
Counter-ion AgNO₃ Titration or Ion Chromatography1.0 ± 0.1 molar equivalent of Chloride.[2]
Crystallinity XRPD (X-Ray Powder Diffraction)Distinct, sharp peaks (amorphous halos indicate failed crystallization).
Stereochemistry Chiral HPLCEnantiomeric Excess (ee) matches starting material (no racemization).[2]

Note on Melting Point: The specific melting point of the 2-isomer HCl salt is not as widely standardized in literature as the 4-isomer (222–224 °C).[1] You must establish an internal standard.[2] A sharp melting range (< 2 °C) indicates high purity.[2]

References

  • Stahl, P. H., & Wermuth, C. G. (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2]

    • Context: General principles for selecting counter-ions and solvent systems for amine salts.[2]

  • Myers, A. G., & Barbay, J. K. (2001).[5] On the inherent instability of alpha-amino alpha'-fluoro ketones.[1][2][5] Organic Letters, 3(3), 425–428.[5]

    • Context: Discusses the stability and reactivity of alpha-amino ketones, relevant for handling the 2-isomer.
  • Anderson, N. G. (2012).[2] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[2]

    • Context: Industrial best practices for crystallization and salt formation to avoid oiling out.[2]

  • PubChem Compound Summary. (n.d.). 4-(4-Fluorobenzoyl)piperidine hydrochloride (Isomer differentiation).[1][2]

    • Context: Used for structural verification to distinguish between the common 4-isomer and the requested 2-isomer.[1][2]

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing side reactions in the deprotection of N-Boc-2-(4-fluorobenzoyl)piperidine

Ticket #: INC-4482-BOC Subject: Optimization of N-Boc-2-(4-fluorobenzoyl)piperidine Deprotection Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: INC-4482-BOC Subject: Optimization of N-Boc-2-(4-fluorobenzoyl)piperidine Deprotection Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Three-Fold" Risk Profile

You are dealing with a 2-acylpiperidine scaffold. Unlike standard primary amines, this substrate presents a "perfect storm" of three competing side reactions during Boc deprotection. Success requires balancing acidity, temperature, and nucleophilicity.

  • Racemization (Critical): The C2 position is

    
     to both an amine and a ketone. It is highly prone to acid-catalyzed enolization, leading to loss of optical purity (ee%).
    
  • Cyclization: Upon deprotection, the free amine can reversibly attack the ketone to form a cyclic hemiaminal or imine (2-aryl-2,3,4,5-tetrahydropyridine).

  • Defluorination (SNAr): The 4-fluorobenzoyl moiety is an activated electrophile. Strong basic workups can displace the fluorine.

Part 1: Troubleshooting & Root Cause Analysis (Q&A)

Q1: "My LCMS shows the correct mass, but the chiral HPLC indicates a significant drop in enantiomeric excess (ee%). Why?"

Root Cause: Acid-Catalyzed Enolization (Racemization). This is the most common failure mode for


-amino ketones. The ketone carbonyl acidifies the 

-proton. In the presence of strong acid and heat, the chiral center (C2) transiently planarizes into an achiral enol form. When it re-protonates, it does so racemically.
  • The Fix:

    • Switch Acids: Move from TFA (Trifluoroacetic acid) to HCl in Dioxane . TFA forms a soluble salt where the proton remains in dynamic equilibrium, facilitating enolization. HCl in Dioxane often precipitates the amine hydrochloride salt immediately, "locking" the stereochemistry in the crystal lattice.

    • Temperature Control: Never deprotect at room temperature (RT) for this substrate. Perform the reaction at 0°C .

    • Time: Stop the reaction immediately upon consumption of starting material. Extended exposure to acid promotes racemization.

Q2: "I see small impurities with +56 mass units in the aromatic region. Is the Boc group re-attaching?"

Root Cause: tert-Butyl Cation Trapping (Friedel-Crafts Alkylation). The tert-butyl cation (


) generated during deprotection is a potent electrophile.[1] While the 4-fluorophenyl ring is deactivated by the carbonyl, the fluorine atom is an ortho/para director. If the reaction mixture lacks a "scavenger," the 

can attack the aromatic ring or the ketone oxygen.
  • The Fix: Add a cation scavenger.

    • Recommendation: Triethylsilane (TES) (2–5 equivalents). It reduces the

      
       to isobutane (gas), which harmlessly escapes.
      
    • Alternative: 1,3-Dimethoxybenzene (if TES is unavailable), though it is harder to remove during purification.

Q3: "My NMR is a mess. I see broad peaks and what looks like a second set of signals."

Root Cause: Rotamers and Cyclization Equilibrium. Once deprotected, the free amine is in equilibrium with the cyclic imine (via dehydration) or hemiaminal. Additionally, the N-Boc starting material often exists as rotamers (restricted rotation around the amide bond), which can confuse initial purity checks.

  • The Fix:

    • Isolate as the Salt: Do not free-base the material for NMR. Isolate it as the Hydrochloride (HCl) salt. The protonated amine (

      
      ) cannot attack the ketone, forcing the molecule into the open-chain ketone form, yielding a clean NMR spectrum.
      
Q4: "Can I use NaOH or KOH for the workup to get the free base?"

Root Cause: Nucleophilic Aromatic Substitution (SNAr). The carbonyl group at the para position activates the fluorine atom toward nucleophilic attack. Hydroxide (


) is a strong enough nucleophile to displace the fluorine, creating a phenol impurity (

).
  • The Fix:

    • Avoid Strong Bases: Use Solid

      
        or saturated 
      
      
      
      solution if a free base is absolutely required.
    • Preferred: Isolate as the HCl salt by filtration (no aqueous workup).

Part 2: Visualizing the Mechanism & Risks

The following diagram illustrates the competing pathways. Note how the "Safe Path" requires trapping the salt form immediately.

DeprotectionPathways cluster_prevention Prevention Strategy Start N-Boc-2-(4-fluorobenzoyl)piperidine (Starting Material) Acid Acid Treatment (HCl or TFA) Start->Acid Cation t-Butyl Cation (t-Bu+) Acid->Cation Target Target Product (HCl Salt Form) Acid->Target Path A: 0°C, Scavengers Racemization Enol Intermediate (Loss of Chirality) Acid->Racemization High Temp / Long Time Alkylation Friedel-Crafts Alkylation (t-Bu adduct on Ring) Cation->Alkylation No Scavenger Cyclization Cyclic Imine/Hemiaminal (Equilibrium Issue) Target->Cyclization Free-basing (pH > 7) SNAr Defluorination (SNAr) (If NaOH used) Target->SNAr Strong Base (NaOH) Scavenger Add Triethylsilane (TES) Traps t-Bu+ Scavenger->Cation Neutralizes

Caption: Figure 1. Reaction network showing the "Safe Path" (Green) vs. failure modes (Red/Yellow). Note that free-basing re-opens risks of cyclization and defluorination.

Part 3: The Optimized Protocol (Self-Validating)

This protocol prioritizes Enantiomeric Purity over yield, though yields are typically >85%.

Reagents:

  • Substrate: N-Boc-2-(4-fluorobenzoyl)piperidine

  • Acid: 4.0 M HCl in 1,4-Dioxane (anhydrous)

  • Scavenger: Triethylsilane (TES)

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Step-by-Step:

  • Preparation (0 min): Dissolve the substrate (1.0 equiv) in minimal DCM (

    
    ).
    
  • Scavenging (5 min): Add Triethylsilane (TES) (3.0 equiv). Stir for 5 minutes at Room Temperature.

    • Why? Primes the mixture to intercept cations immediately upon generation.

  • Cooling (10 min): Cool the mixture to 0°C using an ice/water bath.

    • Validation: Ensure internal temperature is <5°C before adding acid.

  • Acidification (Start): Dropwise add 4.0 M HCl in Dioxane (5–10 equiv).

    • Note: Do not use TFA.[2][3][4] HCl/Dioxane promotes precipitation of the product, removing it from the reactive solution.

  • Reaction (30–60 min): Stir at 0°C . Monitor by TLC or LCMS.

    • Endpoint: Disappearance of starting material. Do not over-stir.

  • Isolation (The "Crash Out" Method):

    • If solid precipitates: Filter the white solid immediately under cold conditions. Wash with cold

      
       (Diethyl ether).
      
    • If no precipitate: Add cold

      
       (excess) to force precipitation.
      
  • Drying: Dry the solid under high vacuum at RT.

    • Result: You now have the Hydrochloride Salt . Store it this way. Do not convert to free base until the exact moment of the next coupling reaction.

Part 4: Comparative Data Table

VariableStandard Protocol (TFA/DCM)Optimized Protocol (HCl/Dioxane)Impact on 2-(4-F-benzoyl)piperidine
Acid Strength Strong (

)
Strong (

)
HCl ensures complete protonation, preventing enolization.
Product State Soluble Trifluoroacetate saltInsoluble Hydrochloride saltPrecipitation prevents racemization.
Scavenger Often omittedTriethylsilane (TES)Prevents alkylation of the fluorophenyl ring.
Workup Aqueous

wash
Filtration (Anhydrous)Prevents hydrolysis/defluorination.
Racemization Risk High (Dynamic Equilibrium)Low (Kinetic Trap)Crucial for this chiral center.

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Standard reference for Boc cleavage conditions and scavenger selection).
  • Han, G.; Tamaki, M.; Hruby, V. J. "Fast, Efficient, and Selective Deprotection of the tert-Butoxycarbonyl Group Using HCl/Dioxane." Journal of Peptide Research, 2001 , 58(4), 338–341. Link

  • Lundt, B. F.; et al. "Scavengers in Acidolytic Deblocking." International Journal of Peptide and Protein Research, 1978, 12(5), 258–268.
  • Beak, P.; Lee, W. K. "alpha-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers of 2-Substituted Piperidines." The Journal of Organic Chemistry, 1993 , 58(5), 1109–1117. Link (Discusses the lability and stereochemistry of 2-acylpiperidines).

  • Sakagami, M.; et al. "Prevention of Racemization in the Synthesis of Alpha-Amino Ketones." Chemical & Pharmaceutical Bulletin, 2018, 66, 123-128.

Sources

Optimization

Controlling enolization of 2-acylpiperidines under basic conditions

Topic: Controlling enolization of 2-acylpiperidines under basic conditions Ticket Status: OPEN Support Tier: Level 3 (Senior Application Scientist) Core Knowledge Base: The Mechanistic "Why" Before troubleshooting specif...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling enolization of 2-acylpiperidines under basic conditions Ticket Status: OPEN Support Tier: Level 3 (Senior Application Scientist)

Core Knowledge Base: The Mechanistic "Why"

Before troubleshooting specific failures, you must understand the invisible forces driving your molecule's behavior. In 2-acylpiperidines, the stereochemical outcome is dictated by a conflict between 1,3-diaxial interactions and Allylic (A1,[1][2]3) strain .[2][3]

The A(1,[1][2][4][5]3) Strain Principle

Unlike simple cyclohexane rings where substituents prefer the equatorial position,


-acyl  (and 

-Boc/

-Cbz) piperidines possess a partial double bond character (

).[2] This forces the

-substituent to be coplanar with the ring nitrogen.
  • The Conflict: If the substituent at C2 (the acyl group) is equatorial , it clashes sterically with the

    
    -protecting group (the carbonyl oxygen or the 
    
    
    
    -butyl group of the Boc). This is A(1,3) strain .[1][2][3]
  • The Resolution: To relieve this strain, the ring flips, forcing the C2-acyl group into the axial position.

  • The Consequence: Thermodynamic equilibration of

    
    -acyl-2-substituted piperidines often favors the axial  conformer, contrary to standard cyclohexane intuition.
    
Mechanistic Pathway Visualization

The following diagram illustrates the critical divergence point between Kinetic Control (preserving chirality) and Thermodynamic Control (equilibration).

EnolizationPathway Start Chiral 2-Acylpiperidine (Starting Material) Base Base Treatment (Deprotonation) Start->Base Enolate Planar Enolate (Achiral Intermediate) Base->Enolate Removal of H-2 Kinetic Kinetic Quench (-78°C, Rapid H+) Enolate->Kinetic Irreversible Protonation Thermo Thermodynamic Equilibration (Room Temp, Reversible) Enolate->Thermo Reversible Proton Exchange Retained Retained Stereochemistry (Or Kinetic Epimer) Kinetic->Retained Equilibrated Thermodynamic Isomer (Usually Axial C2-Subst.) Thermo->Equilibrated

Figure 1: The divergence between kinetic quenching (preserving the initial or kinetic state) and thermodynamic equilibration (driven by A(1,[2][4]3) strain).[2][4]

Troubleshooting & FAQs

Direct solutions to common tickets submitted by medicinal chemists.

Ticket #401: "My enantiopure N-Boc-2-acylpiperidine racemized during workup."

Diagnosis: You likely exposed the enolizable C2 center to a base (even a weak one like bicarbonate) while the system had enough thermal energy to overcome the rotational barrier. Root Cause:


-Boc groups increase the acidity of the 

-proton via electron withdrawal. If you quench a reaction (like a Grignard addition or oxidation) with saturated NaHCO

at room temperature, the basic aqueous layer can deprotonate C2, leading to racemization.[2]

Corrective Action:

  • Acidic Quench: Always quench reactions involving these substrates with a buffered acidic solution (e.g., 1M NaH

    
    PO
    
    
    
    or dilute citric acid) to keep the pH < 6.[2]
  • Cold Workup: Perform the initial quench at 0°C or -78°C depending on the preceding step.

  • Avoid Strong Bases: Never use NaOH or KOH during workup unless you intend to epimerize.[2]

Ticket #402: "I cannot predict which diastereomer will form upon equilibration."

Diagnosis: Confusion regarding the "Chair vs. Twist-Boat" and "Axial vs. Equatorial" preference. Technical Insight:

  • 
    -Alkyl Piperidines:  The thermodynamic product places the largest group Equatorial .
    
  • 
    -Acyl/Boc Piperidines:  The thermodynamic product places the C2-acyl group Axial  to avoid A(1,3) strain with the carbamate.
    

Decision Matrix:


-Substituent
Dominant StrainThermodynamic Preference (C2-Group)
Hydrogen (

-H)
1,3-DiaxialEquatorial
Alkyl (

-Bn,

-Me)
1,3-DiaxialEquatorial
Acyl/Carbamate (

-Boc,

-Ac)
A(1,[2]3) Strain Axial
Ticket #403: "How do I force the cis-2,6-disubstituted isomer?"

Context: You are synthesizing an alkaloid (e.g., solenopsin analog) and need the cis relationship. Strategy:

  • Analyze the Protecting Group: If you use

    
    -Boc, the thermodynamic product often places the C2 group axial. If the C6 group is also axial (to be cis), the ring might destabilize.[2]
    
  • The "Switch" Protocol:

    • If the thermodynamic product is trans: You must rely on Kinetic Control (protonation from the less hindered face of the enolate) followed by immediate reduction or protection of the ketone to "lock" the stereocenter.

    • If the thermodynamic product is cis: Use Protocol B (below) to equilibrate the mixture.

Standard Operating Protocols (SOPs)

Protocol A: Kinetic Quench (Preserving Stereochemistry)

Use this when you have generated an enolate (e.g., via LDA) or a sensitive ketone and need to prevent racemization.[2]

  • Cool Down: Ensure the reaction mixture is at -78°C .

  • Prepare Quench: In a separate flask, prepare a solution of AcOH (Acetic Acid) or Propionic Acid (2.0 equiv relative to base) in THF/Et

    
    O.
    
  • Rapid Addition: Add the quench solution to the enolate rapidly (one shot) while vigorously stirring. Slow addition causes "local warming" and proton shuffling between enolate and quenched ketone.[2]

  • Warm Up: Only after the acid is added and mixed (wait 5 mins), remove the cooling bath.

Protocol B: Thermodynamic Equilibration (Controlled Epimerization)

Use this to convert a mixture of diastereomers into the single, most stable isomer (usually the A(1,3)-minimized axial conformer).[2]

  • Solvent Choice: Use Methanol (MeOH) .[2] Polar protic solvents facilitate proton exchange.[2]

  • Base Selection: Add NaOMe (Sodium Methoxide) (0.5 – 1.0 equiv).[2]

    • Note: Do not use bulky bases like

      
      -BuOK; they are slow to abstract the hindered C2 proton. Small alkoxides work best.[2]
      
  • Reflux: Heat the mixture to reflux (65°C) for 2–12 hours. Monitor by LCMS or NMR.

  • Verification: Check the

    
    H NMR coupling constants of the H-2 proton.
    
    • Axial H-2 (Equatorial substituent): Large coupling (

      
       Hz, axial-axial).[2]
      
    • Equatorial H-2 (Axial substituent): Small coupling (

      
       Hz, equatorial-axial).[2]
      

Visualizing the Decision Process

DecisionTree Start Goal: Control C2 Stereochemistry Q1 Is the N-atom acylated? (Boc, Cbz, Acetyl) Start->Q1 Yes_Acyl Yes (N-Acyl) Q1->Yes_Acyl Yes No_Alkyl No (N-Alkyl/H) Q1->No_Alkyl No Strain_A13 Dominant Force: A(1,3) Strain Yes_Acyl->Strain_A13 Strain_Diax Dominant Force: 1,3-Diaxial Repulsion No_Alkyl->Strain_Diax Pred_Axial Thermodynamic Product: C2-Group is AXIAL Strain_A13->Pred_Axial Pred_Eq Thermodynamic Product: C2-Group is EQUATORIAL Strain_Diax->Pred_Eq

Figure 2: Decision tree for predicting the major isomer based on N-substitution and strain energy.

References

  • Shen, Z., et al. (2021). "General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer."[2][5] Journal of the American Chemical Society.[5]

  • Bailey, W. F., & Beak, P. (2022). "Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions."[2] ACS Omega.[2] [2]

  • BenchChem Technical Support. "Strategies to Prevent Racemization During Peptide Synthesis."

  • O'Brien, P., et al. (2010). "Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Aryl and 2-Vinyl Piperidines."[2][6] Journal of the American Chemical Society.[5]

  • Lipton, M. A., et al. (2022). "1,3-Allylic Strain as a Strategic Diversification Element for Constructing Libraries of Substituted 2-Arylpiperidines."[2] National Institutes of Health (PMC).[2]

Sources

Troubleshooting

Technical Support Center: Optimization of Recrystallization Solvents for Fluorobenzoyl Piperidine Salts

Welcome to the Technical Support Center for the purification of fluorobenzoyl piperidine salts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidanc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of fluorobenzoyl piperidine salts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the critical process of recrystallization. Here, we move beyond generic protocols to explain the underlying chemical principles that govern solvent selection, enabling you to rationally design and optimize your purification strategies for this important class of compounds.

Understanding the Molecule: Key Considerations for Fluorobenzoyl Piperidine Salts

Fluorobenzoyl piperidine salts are comprised of three key structural features that dictate their solubility and crystallization behavior:

  • The Piperidine Ring: A basic, saturated heterocycle. In its salt form (e.g., hydrochloride), the protonated nitrogen significantly increases the polarity and potential for hydrogen bonding.

  • The Benzoyl Group: An aromatic ketone that introduces rigidity and potential for π-π stacking interactions.

  • The Fluorine Substituent: A highly electronegative atom that can profoundly alter the molecule's electronic properties, dipole moment, and crystal packing forces. The position and number of fluorine atoms on the benzoyl ring are critical variables.[1][2]

The interplay of these features means that a "one-size-fits-all" solvent system is unlikely. A successful recrystallization strategy will balance the polarity of the salt with the less polar aromatic regions of the molecule.

Frequently Asked Questions (FAQs)

Q1: Why is my fluorobenzoyl piperidine salt poorly soluble in common non-polar solvents like hexanes, even with heating?

A1: As a salt, your compound is highly polar due to the charge on the protonated piperidine nitrogen. The principle of "like dissolves like" dictates that polar compounds dissolve best in polar solvents.[3] Non-polar solvents like hexanes lack the ability to form the strong ion-dipole or hydrogen bonding interactions necessary to dissolve the ionic lattice of the salt.

Q2: I've noticed my purified salt turning into a white powder or solidifying in its storage container. What's happening?

A2: This is a common issue with basic amine salts like piperidine hydrochloride. The likely cause is a reaction with atmospheric components. Piperidine is basic and can react with airborne carbon dioxide to form a piperidine carbonate salt, or with trace acidic vapors (like HCl from nearby bottles) to form additional salt, both of which may precipitate.[4] Ensure your containers are tightly sealed and consider storage in a desiccator.

Q3: Does the position of the fluorine atom on the benzoyl ring (ortho, meta, para) affect solvent choice?

A3: Yes, significantly. The position of the fluorine atom alters the molecule's overall dipole moment and its crystal packing.[5] For instance, a para-fluoro substituent might lead to a more symmetric molecule that packs more efficiently, potentially lowering its solubility compared to an ortho- or meta-substituted analogue. While the general class of suitable solvents will be similar (polar protic and aprotic), the optimal solvent or solvent mixture will likely vary to accommodate these subtle structural changes.

Q4: Can I use water as a recrystallization solvent?

A4: While many salts are water-soluble, it is often not an ideal primary recrystallization solvent for this class of compounds. The aromatic benzoyl portion of the molecule introduces significant hydrophobicity. While the salt may dissolve in hot water, it might "oil out" upon cooling or have excessively high solubility, leading to poor recovery. However, water can be an excellent anti-solvent when used in a mixed-solvent system with a miscible polar organic solvent like ethanol or acetone.[6]

Troubleshooting Guide: Common Recrystallization Problems & Solutions

Problem Potential Cause(s) Recommended Solutions
Compound "Oils Out" 1. The boiling point of the solvent is higher than the melting point of your compound. 2. The solution is supersaturated, and the compound is coming out of solution too quickly at a temperature above its melting point. 3. Significant impurities are present, causing a melting point depression.1. Choose a lower-boiling point solvent. 2. Re-heat the mixture to redissolve the oil, add a small amount of additional good solvent, and allow it to cool more slowly.[7] 3. Consider a pre-purification step (e.g., charcoal treatment if colored impurities are present) or accept the need for a second recrystallization.
No Crystals Form Upon Cooling 1. Too much solvent was used, and the solution is not saturated. 2. The solution is supersaturated but lacks a nucleation site to initiate crystal growth.1. Boil off a portion of the solvent to increase the concentration and attempt to cool again.[8] 2. Try scratching the inside of the flask with a glass rod at the solution's surface. 3. Add a "seed crystal" of the pure compound.[7] 4. If using a mixed-solvent system, add a few more drops of the anti-solvent.
Crystallization is Too Rapid The solubility of the compound drops too sharply upon cooling, trapping impurities.Re-heat to dissolve the solid and add a small excess (1-5%) of the hot solvent to ensure the solution is not oversaturated. Allow for slower cooling.[8]
Poor Recovery / Low Yield 1. The compound has significant solubility in the cold solvent. 2. Too much solvent was used. 3. Premature crystallization occurred during a hot filtration step.1. Ensure the solution is thoroughly cooled in an ice bath before filtration. 2. Minimize the amount of hot solvent used to dissolve the compound initially. 3. Wash the collected crystals with a minimal amount of ice-cold solvent.[9] 4. If hot filtration is necessary, use a pre-heated funnel and flask to prevent cooling.

Experimental Protocols & Methodologies

Protocol 1: Single-Solvent Recrystallization Screening

This protocol is designed to efficiently screen a range of single solvents to identify a suitable candidate for recrystallization. A good single solvent should dissolve the fluorobenzoyl piperidine salt when hot but have low solubility when cold.[10]

Step-by-Step Methodology:

  • Preparation: Place approximately 20-30 mg of your crude salt into several small, labeled test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different solvent (e.g., isopropanol, ethanol, methanol, acetonitrile) dropwise, starting with ~0.5 mL. Agitate the mixture. Observe if the solid dissolves at room temperature.

    • Interpretation: If the compound dissolves readily at room temperature, the solvent is too good and will result in poor recovery. Set this solvent aside.

  • Heating: For solvents that did not dissolve the compound at room temperature, heat the test tube in a sand bath or heating block. Continue to add the solvent dropwise until the solid just dissolves.

  • Cooling: Remove the test tube from the heat and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice-water bath for 15-20 minutes.

  • Observation: Observe the quantity and quality of the crystals formed. An ideal solvent will produce a significant amount of crystalline solid.

Recommended Starting Solvents for Screening:

Solvent ClassExamplesRationale for Fluorobenzoyl Piperidine Salts
Polar Protic Isopropanol, Ethanol, MethanolThe hydroxyl group can hydrogen bond with the salt, while the alkyl chain provides some affinity for the less polar parts of the molecule. Isopropanol has been successfully used for 4-(4-fluorobenzoyl)piperidine hydrochloride.[11]
Polar Aprotic Acetonitrile, AcetoneThese solvents have strong dipoles that can interact with the ionic nature of the salt but may have different selectivity for impurities compared to alcohols.
Protocol 2: Two-Solvent (Solvent/Anti-Solvent) Recrystallization

This method is useful when no single solvent has the ideal solubility profile. A "good" solvent, in which the compound is soluble, is paired with a miscible "poor" solvent (anti-solvent), in which the compound is insoluble.[12]

Step-by-Step Methodology:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude salt in the minimum amount of the hot "good" solvent (e.g., ethanol).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (e.g., diethyl ether or hexanes) dropwise with swirling until a persistent cloudiness (turbidity) is observed.

  • Re-dissolution: Add a few drops of the hot "good" solvent until the solution becomes clear again. This ensures the solution is perfectly saturated.

  • Cooling: Set the flask aside to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration, washing with a small amount of a cold mixture of the two solvents.

Logical Flow for Solvent Selection:

Solvent_Selection_Workflow start Start: Crude Fluorobenzoyl Piperidine Salt solubility_test Protocol 1: Screen Single Solvents (e.g., IPA, EtOH, ACN) start->solubility_test check_single Ideal Single Solvent Found? solubility_test->check_single single_recryst Perform Single-Solvent Recrystallization check_single->single_recryst Yes no_ideal_solvent No ideal single solvent check_single->no_ideal_solvent No end Pure Crystals single_recryst->end mixed_solvent_dev Develop Two-Solvent System no_ideal_solvent->mixed_solvent_dev select_good Select 'Good' Solvent (High Solubility) mixed_solvent_dev->select_good select_poor Select Miscible 'Poor' Solvent (Low Solubility) select_good->select_poor protocol_2 Protocol 2: Perform Two-Solvent Recrystallization select_poor->protocol_2 protocol_2->end Polymorphism_Troubleshooting cluster_actions Corrective Actions start Inconsistent Recrystallization Results hypothesis Hypothesis: Polymorphism start->hypothesis action1 action1 hypothesis->action1 action2 action2 hypothesis->action2 action3 action3 hypothesis->action3 analysis Analyze Crystal Forms (PXRD, DSC, Microscopy) action1->analysis action2->analysis action3->analysis outcome Identify and Isolate Desired Polymorph analysis->outcome

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: NMR Characterization of 2- and 4-(4-Fluorobenzoyl)piperidine Isomers

Executive Summary Objective: To provide a definitive technical comparison between 2-(4-fluorobenzoyl)piperidine and 4-(4-fluorobenzoyl)piperidine, focusing on Nuclear Magnetic Resonance (NMR) spectroscopic distinction. R...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a definitive technical comparison between 2-(4-fluorobenzoyl)piperidine and 4-(4-fluorobenzoyl)piperidine, focusing on Nuclear Magnetic Resonance (NMR) spectroscopic distinction.

Relevance: These isomers are critical pharmacophores in the development of serotonin (5-HT2A) and dopamine (D2) receptor antagonists. The 4-isomer is a common scaffold in antipsychotics (e.g., Ketanserin analogs), while the 2-isomer serves as a specialized chiral building block for asymmetric synthesis. Distinguishing them is vital during synthesis optimization and impurity profiling.

Key Distinction: The primary differentiator is molecular symmetry . The 4-isomer possesses a plane of symmetry (rendering C2/C6 and C3/C5 equivalent), whereas the 2-isomer is chiral and asymmetric, resulting in a complex, non-equivalent proton manifold.

Structural Analysis & Symmetry Considerations

The chemical environment of the piperidine ring dictates the NMR signals.

Feature4-(4-fluorobenzoyl)piperidine2-(4-fluorobenzoyl)piperidine
Structure Symmetric (Achiral*)Asymmetric (Chiral)
Key Methine Position C4 (Gamma to Nitrogen)C2 (Alpha to Nitrogen)
Electronic Environment H-4 is adjacent to C=O only.H-2 is adjacent to both C=O and N.
Proton Equivalency H2

H6; H3

H5
All ring protons are magnetically non-equivalent.
Stereochemistry Achiral (unless N-substituted with chiral group)Chiral center at C2. Exists as enantiomers (

).[1]

*Note: The 4-isomer is achiral in its free base form due to rapid ring inversion and the plane of symmetry passing through N and C4.

Structural Visualization (Graphviz)

IsomerStructure cluster_4iso 4-(4-fluorobenzoyl)piperidine cluster_2iso 2-(4-fluorobenzoyl)piperidine C4 C4 Methine (Symmetric Axis) H26 H2 & H6 (Equivalent) C4->H26 Symmetry H35 H3 & H5 (Equivalent) C4->H35 Symmetry C2 C2 Methine (Chiral Center) H6 H6a & H6b (Distinct) C2->H6 No Symmetry H3 H3a & H3b (Distinct) C2->H3 No Symmetry

Caption: Structural logic dictating NMR signal multiplicity. The 4-isomer exhibits simplified spectra due to symmetry, while the 2-isomer shows complex non-equivalence.

Comparative NMR Analysis

1H NMR Spectroscopy (Proton)

The most diagnostic signal is the methine proton attached to the benzoyl group.

4-(4-fluorobenzoyl)piperidine [2][3]
  • H-4 Methine: Appears as a triplet of triplets (tt) or broad multiplet around 3.3 – 3.6 ppm .

    • Reasoning: It is deshielded by the carbonyl group but is in the

      
      -position relative to the nitrogen.
      
  • H-2/H-6 (

    
    -protons):  Appear as a set of equivalent signals (typically a broad triplet or doublet of triplets) around 2.6 – 3.1 ppm .
    
  • H-3/H-5 (

    
    -protons):  Upfield multiplets around 1.5 – 1.9 ppm .
    
2-(4-fluorobenzoyl)piperidine
  • H-2 Methine: Appears as a doublet of doublets (dd) or complex multiplet significantly downfield, typically 3.8 – 4.5 ppm .

    • Reasoning: This proton is

      
       to both  the electronegative Nitrogen and the electron-withdrawing Carbonyl group (deshielding zone). This "double deshielding" is the primary identifier.
      
  • H-6 (

    
    -protons):  Non-equivalent. H-6a and H-6b will appear as distinct multiplets, often separated by 0.2–0.5 ppm, in the 2.7 – 3.2 ppm  range.
    

Summary Table: 1H NMR Chemical Shifts (CDCl3,


 ppm) 
Proton Position4-Isomer (Symmetric)2-Isomer (Asymmetric)Diagnostic Note
Methine (CH-COAr) 3.3 – 3.6 (tt) 3.8 – 4.5 (dd) H-2 is significantly downfield due to N-proximity.

-CH2 (to N)
2.6 – 3.1 (H2/H6 equiv)2.7 – 3.2 (H6a/H6b distinct)4-isomer has simple integration (4H); 2-isomer has complex splitting (2H).

-CH2
1.6 – 1.9 (H3/H5 equiv)1.4 – 2.0 (Complex envelope)2-isomer shows diastereotopic protons.
Aromatic (Ar-H) ~7.1 (t), ~8.0 (dd)~7.1 (t), ~8.0 (dd)Minimal difference; dependent on F-coupling.
13C NMR Spectroscopy (Carbon)
  • Carbonyl (C=O): Both appear ~195–200 ppm.

  • Methine Carbon:

    • C-4 (4-isomer): ~40–45 ppm.

    • C-2 (2-isomer): ~60–65 ppm . The

      
      -nitrogen effect significantly deshields this carbon.
      
  • Ring Carbons:

    • 4-isomer shows 3 distinct ring signals (C2/6, C3/5, C4).

    • 2-isomer shows 5 distinct ring signals (C2, C3, C4, C5, C6).

19F NMR Spectroscopy
  • Signal: Both show a characteristic signal for the para-fluorophenyl group around -105 to -110 ppm (relative to CFCl3).

  • Differentiation: While shifts are similar, the 2-isomer may show subtle splitting or broadening if the rotation of the benzoyl group is restricted by the adjacent piperidine nitrogen lone pair (steric hindrance), whereas the 4-isomer typically shows a sharp singlet or triplet (due to H-coupling).

Experimental Protocols

Synthesis Workflow Comparison

The synthetic routes to these isomers are distinct, preventing accidental cross-contamination unless starting materials are impure.

  • 4-Isomer Route: Friedel-Crafts acylation of fluorobenzene with isonipecotic acid derivatives (or Grignard on nitrile).

  • 2-Isomer Route: Grignard addition to 2-cyanopiperidine or reduction of 2-(4-fluorobenzoyl)pyridine.

SynthesisWorkflow cluster_4 4-Isomer Synthesis cluster_2 2-Isomer Synthesis Start4 Isonipecotic Acid (Piperidine-4-carboxylic acid) Step4a Activation (SOCl2 -> Acid Chloride) Start4->Step4a Step4b Friedel-Crafts (Fluorobenzene, AlCl3) Step4a->Step4b Prod4 4-(4-fluorobenzoyl)piperidine Step4b->Prod4 Start2 Picolinic Acid / Pyridine-2-CN Step2a Grignard Addition (4-F-Ph-MgBr) Start2->Step2a Step2b Reduction (H2, Pt/C or NaBH4) Step2a->Step2b Prod2 2-(4-fluorobenzoyl)piperidine Step2b->Prod2

Caption: Distinct synthetic pathways minimize cross-isomer contamination risks.

NMR Sample Preparation Protocol

To ensure high-resolution data for distinguishing isomers:

  • Solvent Selection: Use CDCl3 (Chloroform-d) for routine analysis. If signals overlap (especially H-3/H-4/H-5), switch to C6D6 (Benzene-d6) to induce aromatic solvent induced shifts (ASIS), which often resolves the methine proton clearly.

  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.

  • Acquisition Parameters:

    • 1H: 16 scans, 30° pulse angle, D1 relaxation delay

      
       2.0s (essential for accurate integration of aromatic vs aliphatic protons).
      
    • 13C: 512 scans minimum to resolve the quaternary carbonyl and C-F coupling doublets.

  • Variable Temperature (VT): If the 2-isomer shows broad signals (due to rotamers around the C2-C=O bond), heat the sample to 50°C to coalesce signals for clearer assignment.

References

  • PubChem. 4-(4-Fluorobenzoyl)piperidine (Compound Summary). National Library of Medicine. Available at: [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (Relevant for conformational analysis of benzoyl-substituted heterocycles). Available at: [Link]

  • Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics 2010, 29, 9, 2176–2179. (Standard reference for solvent shifts in analysis). Available at: [Link]

Sources

Comparative

Mass Spectrometry Fragmentation of 2-[(4-Fluorophenyl)carbonyl]piperidine: A Comparative Guide

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 2-[(4-fluorophenyl)carbonyl]piperidine , a key structural isomer and metabolic intermediate in the analysis o...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 2-[(4-fluorophenyl)carbonyl]piperidine , a key structural isomer and metabolic intermediate in the analysis of fluorinated psychostimulants.

Executive Summary

2-[(4-fluorophenyl)carbonyl]piperidine (also known as (4-fluorophenyl)(piperidin-2-yl)methanone ) acts as a critical reference standard in the structural elucidation of fluorinated phenidate analogs (e.g., 4F-MPH). Its mass spectral behavior is dominated by the proximity of the carbonyl group to the piperidine nitrogen, facilitating a specific


-cleavage event that distinguishes it from its positional isomers.

This guide objectively compares the fragmentation "performance"—defined here as spectral specificity and diagnostic ion intensity —of the 2-isomer against its primary alternatives: the 4-isomer (para-substituted) and the non-fluorinated analog (2-benzoylpiperidine).

Key Finding: The 2-isomer is characterized by a dominant base peak at m/z 84 , resulting from the facile loss of the entire fluorobenzoyl side chain. In contrast, the 4-isomer retains the side chain, yielding higher mass fragments (m/z 123, 207) and ring-opening products, making differentiation straightforward.[1][2]

Technical Deep Dive: Fragmentation Mechanism

The fragmentation of 2-[(4-fluorophenyl)carbonyl]piperidine (MW 207.24 Da) under Electron Ionization (EI, 70 eV) is governed by charge localization on the piperidine nitrogen.

The "Product": 2-[(4-Fluorophenyl)carbonyl]piperidine
  • Molecular Ion (

    
    ):  m/z 207 (Weak/Moderate intensity).[1]
    
  • Base Peak: m/z 84 (Tetrahydropyridinium ion).

  • Secondary Diagnostic Ion: m/z 123 (4-Fluorobenzoyl cation).[3]

Mechanism of Action[4]
  • Ionization: An electron is removed from the nitrogen lone pair, creating a radical cation.[2]

  • 
    -Cleavage (Dominant Pathway):  The radical electron on the nitrogen induces the homolytic cleavage of the C-C bond adjacent to the 
    
    
    
    -carbon (C2). Because the substituent at C2 is a carbonyl group, this bond is particularly labile.[1]
    • Result: The bond breaks, expelling the 4-fluorobenzoyl radical (neutral, 123 Da) and leaving the positive charge stabilized as a double bond on the nitrogen ring.

    • Detected Ion: m/z 84 (

      
      ).[1][5][6]
      
  • Charge Retention Reversal (Minor Pathway): In a subset of ionization events, the charge remains on the benzoyl fragment rather than the piperidine ring.

    • Result: Formation of the 4-fluorobenzoyl cation .[3]

    • Detected Ion: m/z 123 (

      
      ).
      
  • CO Loss: The m/z 123 ion can further lose a neutral CO molecule (28 Da).

    • Detected Ion: m/z 95 (

      
      ).
      

Comparative Analysis: Performance vs. Alternatives

This section evaluates how the fragmentation pattern of the 2-isomer compares to structurally related "alternatives" used in identification workflows.

Comparison 1: Positional Isomerism (Specificity)

Alternative: 4-[(4-Fluorophenyl)carbonyl]piperidine (The para-isomer).

  • Context: Often found as a pharmacophore in antipsychotics (e.g., Ketanserin analogs).[1]

Feature2-Isomer (The Product) 4-Isomer (Alternative) Differentiation Logic
Base Peak m/z 84 m/z 123 or m/z 96/97 The 2-isomer cleaves the side chain immediately.[2][3] The 4-isomer cannot cleave the side chain via

-cleavage relative to N; it must break the ring first.[3]
Molecular Ion Low IntensityModerate/High IntensityThe 4-isomer is more stable against immediate fragmentation, preserving the

.
Mechanism Direct

-cleavage of side chain.[2][3]
Ring opening (

-cleavage of ring C-C bonds).[3]
High Specificity: The presence of m/z 84 as a base peak is diagnostic for 2-substitution.[3]
Comparison 2: Chemical Substitution (Validation)

Alternative: 2-Benzoylpiperidine (Non-fluorinated analog).

  • Context: Used to validate the fluorine shift.

FeatureFluorinated (The Product) Non-Fluorinated (Alternative) Shift Analysis
Molecular Ion m/z 207m/z 189

= 18 Da (F vs H).[2][3]
Base Peak m/z 84 m/z 84 No Shift: The piperidine ring is identical in both; m/z 84 confirms the core scaffold.
Acylium Ion m/z 123m/z 105Diagnostic Shift: The +18 Da shift in the acyl fragment confirms the presence of Fluorine on the phenyl ring.

Experimental Protocols

To replicate these profiles, the following self-validating protocol is recommended.

Sample Preparation[2][3]
  • Dissolution: Dissolve 1 mg of the standard in 1 mL of HPLC-grade Methanol.

  • Dilution: Dilute 1:100 with Methanol to prevent detector saturation (approx. 10 µg/mL).

  • Derivatization (Optional): If peak tailing occurs due to the secondary amine, derivatize with TFAA (Trifluoroacetic anhydride).[1] Note: This will shift the molecular ion and m/z 84 peak, altering the pattern described above.

GC-MS Parameters (Standard EI)
  • Instrument: Agilent 5977B MSD or equivalent single quadrupole.

  • Inlet: Splitless mode, 250°C.

  • Column: DB-5MS or Rtx-5MS (30m x 0.25mm x 0.25µm).[2][3]

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Oven Program:

    • Start: 60°C (hold 1 min).

    • Ramp: 20°C/min to 300°C.[2][3]

    • Hold: 5 min.

  • Source Temperature: 230°C.[2][3]

  • Ionization: Electron Impact (EI) at 70 eV.[3]

  • Scan Range: m/z 40–350.[3]

Visualization of Fragmentation Pathways[4][7]

The following diagram illustrates the competitive fragmentation pathways, highlighting the dominance of the


-cleavage pathway (Path A) for the 2-isomer.

FragmentationPathway M_Ion Molecular Ion [C12H14FNO]+. m/z 207 Alpha_Cleavage α-Cleavage (C2-Carbonyl Bond) M_Ion->Alpha_Cleavage Ionization @ N Im_Ion Tetrahydropyridinium Ion (Base Peak) [C5H10N]+ m/z 84 Alpha_Cleavage->Im_Ion Path A (Major) Charge on N Neutral_Radical Neutral Radical [C7H4FO]• Alpha_Cleavage->Neutral_Radical Benzoyl_Ion 4-Fluorobenzoyl Cation [C7H4FO]+ m/z 123 Alpha_Cleavage->Benzoyl_Ion Path B (Minor) Charge on O Piperidine_Radical Piperidine Radical [C5H10N]• Alpha_Cleavage->Piperidine_Radical Phenyl_Ion 4-Fluorophenyl Cation [C6H4F]+ m/z 95 Benzoyl_Ion->Phenyl_Ion - CO (28 Da)

Caption: Mechanistic flow of 2-[(4-fluorophenyl)carbonyl]piperidine fragmentation.[3] Path A (green) represents the dominant formation of the m/z 84 base peak.

References

  • Markowitz, J. S., & Patrick, K. S. (2017).[1][2] Analytical characterization and pharmacological evaluation of the new psychoactive substance 4-fluoromethylphenidate (4F-MPH). Drug Testing and Analysis. Link

  • Cayman Chemical. (2025).[3] 4-fluoromethylphenidate (4F-MPH) Metabolite Reference Standards. Cayman Chemical Product Guide. Link

  • Westphal, F., et al. (2012).[1][2] Differentiation of methylbenzylpiperazines and benzoylpiperazine using GC-MS and GC-IRD. Journal of Mass Spectrometry. Link

  • BenchChem. (2025).[2][3][6][7] Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. BenchChem Application Notes. Link[1]

  • NIST Mass Spectrometry Data Center. (2023).[3] Mass Spectrum of Piperidine, 1-benzoyl- (2-Benzoylpiperidine). NIST Chemistry WebBook.[2][3] Link

Sources

Validation

A Senior Application Scientist's Guide to Chiral Column Selection for Resolving (R)- and (S)-2-Fluorobenzoyl Piperidines

Introduction The successful separation of enantiomers is a critical step in drug development and quality control, ensuring the therapeutic efficacy and safety of chiral drug candidates. The (R)- and (S)-2-fluorobenzoyl p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The successful separation of enantiomers is a critical step in drug development and quality control, ensuring the therapeutic efficacy and safety of chiral drug candidates. The (R)- and (S)-2-fluorobenzoyl piperidines represent a class of chiral compounds where the stereochemistry can significantly impact pharmacological activity. The presence of a basic piperidine ring and a fluorinated benzoyl group introduces specific challenges and considerations for chiral method development. This guide provides a comprehensive comparison of chiral stationary phases (CSPs) and a systematic approach to selecting the optimal column and mobile phase for resolving these enantiomers, grounded in established chromatographic principles and experimental data.

The fundamental principle of chiral chromatography lies in the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. The differing stability of these complexes leads to different retention times and, thus, separation. The selection of the appropriate CSP is paramount and is largely dictated by the functional groups present in the analyte. For 2-fluorobenzoyl piperidines, the key interaction sites are the basic nitrogen of the piperidine ring, the amide linkage, the aromatic ring, and the fluorine atom.

Understanding Chiral Recognition Mechanisms with Piperidine-Containing Compounds

The basic nature of the piperidine nitrogen often necessitates specific mobile phase additives to achieve good peak shape and resolution. Unmodified silica on some CSPs can lead to strong, undesirable interactions with the basic analyte, resulting in broad, tailing peaks. Therefore, an understanding of the potential interactions between the analyte and various CSPs is crucial for a rational column selection strategy. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are often the first choice for screening due to their broad applicability and multiple chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and π-π stacking.

Comparative Analysis of Chiral Stationary Phases

The selection of a chiral column is an empirical process, but a targeted approach based on the analyte's structure can significantly streamline method development. Below is a comparison of commonly used CSPs for the separation of chiral amines and amides, with a focus on their suitability for (R)- and (S)-2-fluorobenzoyl piperidines.

Chiral Stationary Phase (CSP)Selector TypePotential Interactions with 2-Fluorobenzoyl PiperidineRecommended Screening ConditionsExpected Performance & Considerations
Cellulose tris(3,5-dimethylphenylcarbamate) Coated Polysaccharideπ-π interactions (aromatic ring), Hydrogen bonding (amide), Dipole-dipole (carbonyl, C-F)Heptane/Ethanol, Heptane/IsopropanolHigh Success Rate: Often provides good selectivity for a wide range of chiral compounds, including those with aromatic and amide groups. The carbamate linkages offer sites for hydrogen bonding.
Amylose tris(3,5-dimethylphenylcarbamate) Coated PolysaccharideSimilar to cellulose-based CSPs, but with different spatial arrangement of selector groups, leading to potentially different selectivity.Heptane/Ethanol, Heptane/IsopropanolAlternative Selectivity: A valuable screening alternative if cellulose-based columns do not provide adequate resolution. The helical structure of amylose can offer unique steric interactions.
Cellulose tris(4-methylbenzoate) Coated Polysaccharideπ-π interactions, Dipole-dipole interactions.Heptane/Ethanol, Heptane/IsopropanolGood for Aromatic Compounds: The benzoate ester groups can enhance π-π interactions with the fluorobenzoyl moiety.
Immobilized Polysaccharide Phases Polysaccharide chemically bonded to silicaSame as coated counterparts, but with enhanced solvent compatibility.Wider range of solvents including dichloromethane, ethyl acetate, and MTBE.Increased Robustness: Allows for the use of a broader range of solvents which can be beneficial for optimizing selectivity and for preparative applications. The immobilization prevents the stripping of the chiral selector.
Pirkle-type (e.g., (R,R)-Whelk-O 1) π-electron acceptor/donorπ-π stacking, Hydrogen bonding, Dipole-dipole interactions.Heptane/Isopropanol/AcetonitrileRational Design: Specifically designed for π-π interactions. The fluorobenzoyl group can act as a π-acceptor. The amide group provides hydrogen bonding sites.
Macrocyclic Glycopeptide (e.g., Vancomycin, Teicoplanin) AntibioticIon-exchange (with the piperidine nitrogen), Hydrogen bonding, Dipole-dipole, Steric interactions.Methanol or Acetonitrile with acidic or basic additives (e.g., TFA, DEA).Multi-modal Interactions: The complex structure with ionizable groups makes it suitable for polar and ionizable compounds. The piperidine's basicity can be leveraged for strong interactions. Requires careful mobile phase pH control.

Experimental Workflow for Chiral Method Development

A systematic screening approach is the most efficient way to identify the optimal chiral column and mobile phase. The following protocol outlines a robust workflow for resolving (R)- and (S)-2-fluorobenzoyl piperidines.

Step 1: Initial Column and Mobile Phase Screening

The goal of this step is to quickly identify promising CSPs and mobile phase systems.

  • Column Selection: Begin by screening a diverse set of at least four columns from the table above. A recommended starting set would include a cellulose-based, an amylose-based, an immobilized polysaccharide, and a Pirkle-type or macrocyclic glycopeptide column.

  • Mobile Phase Selection: For polysaccharide columns, start with a simple normal-phase system such as Heptane/Isopropanol (90:10, v/v). For macrocyclic glycopeptide columns, screen with polar organic modes using Methanol and Acetonitrile, each with a small amount of an acidic and basic additive (e.g., 0.1% trifluoroacetic acid and 0.1% diethylamine).

  • Initial Run Conditions:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Detection: UV at a wavelength where the analyte has good absorbance (e.g., 254 nm).

    • Injection Volume: 5-10 µL of a 1 mg/mL sample solution.

Step 2: Optimization of Promising Conditions

Once initial hits are identified (i.e., partial or baseline separation), the next step is to optimize the mobile phase to improve resolution (Rs).

  • Mobile Phase Composition: For normal phase, systematically vary the percentage of the alcohol modifier (e.g., from 5% to 20% isopropanol in heptane). A lower percentage of the polar modifier generally leads to longer retention times and potentially better resolution.

  • Additive Effects: For compounds with a basic piperidine ring, adding a small amount of a basic additive like diethylamine (DEA) or ethanolamine (ETA) (typically 0.1-0.2%) to the mobile phase can significantly improve peak shape and reduce tailing by competing with the analyte for active sites on the silica surface.

  • Temperature Effects: Analyze the separation at different temperatures (e.g., 15 °C, 25 °C, 40 °C). Lower temperatures often increase the stability of the transient diastereomeric complexes, leading to better resolution, but at the cost of longer analysis times and higher backpressure.

The following diagram illustrates the logical workflow for chiral column and method development.

Chiral_Method_Development cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization start Define Analyte ((R/S)-2-Fluorobenzoyl Piperidine) screen_cols Select Diverse CSPs (Cellulose, Amylose, Pirkle, etc.) start->screen_cols screen_mp Screen with Standard Mobile Phases (Normal & Polar Organic) screen_cols->screen_mp eval_sep Evaluate Initial Separation (Rs, Peak Shape) screen_mp->eval_sep eval_sep->screen_cols No Separation opt_mp Optimize Mobile Phase (Solvent Ratio, Additives) eval_sep->opt_mp Partial Separation Observed opt_temp Optimize Temperature opt_mp->opt_temp final_method Final Validated Method opt_temp->final_method

Caption: Workflow for Chiral Method Development.

Conclusion

The selection of a chiral column for the separation of (R)- and (S)-2-fluorobenzoyl piperidines is a multi-faceted process that benefits from a systematic and informed approach. While polysaccharide-based CSPs often serve as an excellent starting point due to their broad applicability, a comprehensive screening that includes other types of stationary phases, such as Pirkle-type or macrocyclic glycopeptides, can uncover unique selectivities. The optimization of the mobile phase, particularly with the use of basic additives to improve the peak shape of the piperidine-containing analyte, is a critical step in achieving a robust and reliable separation. By following the structured workflow presented in this guide, researchers can efficiently navigate the complexities of chiral method development and achieve baseline resolution of their target enantiomers.

References

  • Principles of Chiral Chromatography. ChromTech. [Link]

  • Introduction to Chiral HPLC. Regis Technologies. [Link]

  • Immobilized Chiral Stationary Phases. Chiral Technologies. [Link]

Comparative

Comparative Guide: Impact of Fluorine Substitution on Carbonyl IR Stretching Frequencies in Phenyl Ketones

Executive Summary & Strategic Context In drug development, fluorinated phenyl ketones are ubiquitous intermediates. The introduction of fluorine atoms onto the aromatic ring is a common bioisosteric strategy to modulate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In drug development, fluorinated phenyl ketones are ubiquitous intermediates. The introduction of fluorine atoms onto the aromatic ring is a common bioisosteric strategy to modulate metabolic stability (


 bond strength) and lipophilicity (

). However, these substitutions induce profound electronic perturbations that are directly observable in the carbonyl (

) stretching frequency (

) of the infrared spectrum.

This guide provides an objective comparison of how ortho-, meta-, and para- fluorine substitution patterns shift the


 peak relative to unsubstituted acetophenone. Unlike standard spectral libraries that list peaks in isolation, this document focuses on the causality  of these shifts—specifically the interplay between Inductive (

), Resonance (

), and Field (

) effects—enabling researchers to use IR data as a diagnostic tool for electronic environments in novel scaffolds.

Mechanistic Analysis: The "Tug-of-War"

To interpret the data correctly, one must understand the competing forces acting on the carbonyl bond order. The stretching frequency is governed by Hooke’s Law approximation:



Where


 is the force constant (bond strength) and 

is the reduced mass. Fluorine substitution primarily alters

through electronic effects.
The Electronic Forces
  • Inductive Withdrawal (-I): Fluorine is highly electronegative. It pulls electron density through the sigma bond framework, destabilizing the polarized form of the carbonyl (

    
    ). This increases the double-bond character, strengthening the bond and raising  the frequency (Blue Shift).
    
  • Resonance Donation (+R): Fluorine has lone pairs that can donate electron density into the aromatic

    
    -system. If conjugated with the carbonyl (para/ortho), this increases the single-bond character (
    
    
    
    ), weakening the bond and lowering the frequency (Red Shift).
  • Field Effect (Ortho): A through-space electrostatic interaction between the fluorine lone pairs and the carbonyl oxygen.

Mechanistic Pathway Diagram

The following diagram illustrates how these competing effects dictate the final observed wavenumber.

ElectronicEffects F_Atom Fluorine Substituent Pos_Meta Meta Position F_Atom->Pos_Meta Pos_Para Para Position F_Atom->Pos_Para Pos_Ortho Ortho Position F_Atom->Pos_Ortho Inductive Inductive Effect (-I) (Electron Withdrawal) Pos_Meta->Inductive Dominant Resonance Resonance Effect (+R) (Electron Donation) Pos_Meta->Resonance Negligible Pos_Para->Inductive Strong Pos_Para->Resonance Competing Pos_Ortho->Inductive Field Field Effect (Dipole Repulsion) Pos_Ortho->Field Significant BondOrder C=O Bond Order Inductive->BondOrder Increases k Resonance->BondOrder Decreases k Field->BondOrder Increases k (Repulsion) FreqShift Frequency Shift (ν) BondOrder->FreqShift

Caption: Figure 1. Logical flow of electronic perturbations caused by fluorine substitution patterns. Note that at the para position, opposing I and R effects compete, whereas meta substitution is dominated by induction.

Comparative Data: Carbonyl Stretch Frequencies

The following data represents solution-phase values (typically


 or non-polar solvent) to minimize intermolecular hydrogen bonding and lattice packing effects which can distort solid-state (KBr/ATR) readings by 10–20 cm⁻¹.
Compound ClassSubstitution Pattern

(cm⁻¹)
Shift vs. Baseline (

)
Dominant Effect
Acetophenone Unsubstituted1686 0Baseline Conjugation
4-Fluoroacetophenone Para1692 +6Inductive (-I) > Resonance (+R)
3-Fluoroacetophenone Meta1696 +10Pure Inductive (-I)
2-Fluoroacetophenone Ortho1692 +6Field Effect + Inductive
Pentafluoroacetophenone Perfluoro>1710 >+24Cumulative Inductive (-I)
Technical Interpretation[1][2][3][4]
  • The Para Anomaly: Unlike other halogens (Cl, Br) where resonance often dominates (lowering the frequency), Fluorine's inductive effect is so powerful that it slightly overpowers its resonance donation. Thus, 4-fluoroacetophenone appears at a higher wavenumber than acetophenone, not lower.

  • The Meta Maximum: With the resonance pathway blocked (nodes of the

    
     system), the electron-withdrawing nature of fluorine acts unopposed. This results in the highest frequency among the mono-substituted isomers (~1696 cm⁻¹).
    
  • The Ortho Field Effect: While sterically small, the fluorine atom at the ortho position creates electrostatic repulsion with the carbonyl oxygen. This suppresses the contribution of the single-bond resonance form (

    
    ), forcing the bond to retain more double-bond character and shifting the frequency up to ~1692 cm⁻¹.
    

Experimental Protocol: Precision Solution IR

To replicate these values for comparative analysis of new drug candidates, you cannot use a standard solid-state ATR method due to lattice energy variations. You must use a solution-phase protocol.

Reagents & Equipment[4]
  • Solvent: Carbon Tetrachloride (

    
    ) or Carbon Disulfide (
    
    
    
    ) (Spectroscopic Grade). Note: If safety regulations prohibit
    
    
    , Cyclohexane is a viable non-polar alternative.
  • Cell: Sealed liquid cell with NaCl or KBr windows (0.1 mm to 0.5 mm path length).

  • Instrument: FTIR Spectrometer (Resolution set to 1 cm⁻¹ or 2 cm⁻¹).

Step-by-Step Workflow

Protocol Start Start: Sample Preparation Weigh Weigh 10-15 mg of Fluorophenyl Ketone Start->Weigh Dissolve Dissolve in 1 mL Non-polar Solvent (CCl4/Cyclohexane) (Conc: ~0.05 - 0.1 M) Weigh->Dissolve Blank Acquire Background Spectrum (Pure Solvent) Dissolve->Blank Parallel Step Load Inject Sample into 0.1mm NaCl Liquid Cell Dissolve->Load Scan Acquire Sample Spectrum (32 Scans, 2 cm-1 Res) Blank->Scan Reference Load->Scan Subtract Digital Subtraction (Sample - Solvent) Scan->Subtract Analyze Identify Peak Maxima (Center of Gravity Method) Subtract->Analyze

Caption: Figure 2. Standardized workflow for acquiring solution-phase IR data to ensure electronic comparability.

Critical Quality Attributes (CQAs) of the Protocol
  • Concentration Control: Keep concentration below 0.1 M. Higher concentrations may induce solute-solute dipole aggregation, shifting peaks and broadening bands.

  • Water Exclusion: Use dried solvents. Water absorbs strongly near 1640 cm⁻¹ and can distort the carbonyl shoulder.

  • Calibration: Calibrate the X-axis using a Polystyrene film standard (peaks at 1601.4 cm⁻¹ and 2850-3100 cm⁻¹) before the run.

Troubleshooting & Anomalies

Fermi Resonance

In some fluorinated benzoyl derivatives, you may observe a "split" carbonyl peak (a doublet). This is often Fermi Resonance , where the first overtone of a lower-frequency bending mode (often C-H bending around 840-850 cm⁻¹) couples with the fundamental carbonyl stretch (~1690 cm⁻¹).

  • Diagnosis: If the solvent polarity is changed and the relative intensity of the two peaks changes, it is likely Fermi resonance.

Solvent Shifts

If you switch from a non-polar solvent (


) to a polar aprotic solvent (e.g., DMSO, Acetonitrile):
  • The

    
     will shift to a lower frequency  (Red Shift) by 10–15 cm⁻¹.
    
  • Reason: Dipole-dipole interactions stabilize the polarized form (

    
    ) of the carbonyl, reducing the bond order. Always compare data in the same solvent system. 
    

References

  • NIST Mass Spectrometry Data Center. Infrared Spectra of Acetophenone and Fluorinated Derivatives. National Institute of Standards and Technology.[1] Available at: [Link]

  • Jones, R. N., et al. (1957). "The Infrared Carbonyl Stretching Bands of Ring Substituted Acetophenones." Canadian Journal of Chemistry, 35(5), 504-514. Available at: [Link]

  • Bellamy, L. J. (1975). The Infra-red Spectra of Complex Molecules. Chapman and Hall. (Seminal text on group frequencies and substituent effects).
  • Spectroscopy Online. (2017). "The Carbonyl Group, Part I: Introduction." Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-[(4-Fluorophenyl)carbonyl]piperidine HCl

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in t...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-[(4-Fluorophenyl)carbonyl]piperidine HCl, a halogenated piperidine derivative. Our objective is to provide a clear, scientifically-grounded protocol that ensures laboratory safety, environmental protection, and regulatory compliance, thereby building a foundation of trust and demonstrating our commitment to value beyond the product itself.

Foundational Principles: Understanding the Compound and Its Risks

Before any disposal protocol is initiated, a thorough understanding of the chemical's properties and associated hazards is paramount. 2-[(4-Fluorophenyl)carbonyl]piperidine HCl is a solid organic compound. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly indexed, we can infer its primary hazards from its chemical structure and data on close analogs like 4-(4-Fluorobenzoyl)piperidine hydrochloride.[1]

  • Chemical Classification: As an organic molecule containing a carbon-fluorine bond, this compound is classified as a halogenated organic compound .[2][3] This is a critical designation, as halogenated wastes have specific disposal requirements under federal and local regulations due to their potential to form persistent environmental pollutants if improperly managed.[4]

  • Primary Hazards: Based on analogous structures, the primary health hazards are irritation to the skin, eyes, and respiratory system.[1][5] Ingestion is also a route of exposure, with related piperidine salts classified as toxic if swallowed.[6][7]

  • Regulatory Framework: The disposal of such chemical waste is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration's (OSHA) standards for hazardous waste operations.[8][9][10]

The causality behind treating this as hazardous waste stems from its halogenated nature and its potential biological activity. Improper disposal, such as drain disposal, is strictly prohibited as it can contaminate water systems and harm aquatic life.[7][11] Landfill disposal is also restricted for halogenated organic compounds.[3][4][12] Therefore, the only acceptable disposal pathway is through a licensed hazardous waste management facility.

Pre-Disposal: Immediate Safety and Waste Segregation

Proper disposal begins long before the waste container leaves the laboratory. It starts with safe handling and meticulous segregation at the point of generation.[9][13]

Step-by-Step Pre-Disposal Protocol
  • Personal Protective Equipment (PPE): Always handle 2-[(4-Fluorophenyl)carbonyl]piperidine HCl and its waste with appropriate PPE. This includes:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety glasses with side shields or goggles.[6]

    • A laboratory coat.[14]

  • Work in a Ventilated Area: All handling of the solid compound or solutions should be conducted in a chemical fume hood to minimize inhalation exposure.[14][15]

  • Waste Segregation: This is the most critical step to prevent dangerous chemical reactions and ensure compliant disposal.

    • Designate a Specific Waste Stream: Label a dedicated waste container for "Halogenated Organic Solid Waste."

    • AVOID Co-mingling: Never mix this waste with other waste streams. Specifically:

      • Non-halogenated organic solvents: Mixing can complicate the final disposal method (e.g., incineration) and may violate regulatory requirements.[2][16]

      • Acids and Bases: Do not mix with strong acids or bases to avoid potential reactions.[2]

      • Oxidizers: Keep away from strong oxidizing agents.[1]

The logic behind strict segregation is rooted in both safety and compliance. Incompatible chemicals can react violently, generating heat, toxic gases, or fire.[8] From a regulatory standpoint, waste streams are defined by their composition, and mixing them creates a new, more complex waste stream that can be significantly more expensive and difficult to dispose of.[16]

The Disposal Workflow: From Laboratory Bench to Final Disposition

The following workflow provides a systematic approach to the collection, storage, and disposal of 2-[(4-Fluorophenyl)carbonyl]piperidine HCl waste.

Diagram: Disposal Decision Workflow

DisposalWorkflow cluster_0 Step 1: Point of Generation cluster_1 Step 2: Segregation & Containerization cluster_2 Step 3: Satellite Accumulation & Storage cluster_3 Step 4: Final Disposal A Identify Waste: 2-[(4-Fluorophenyl)carbonyl]piperidine HCl (Solid or in Solution) B Wear Appropriate PPE: Gloves, Goggles, Lab Coat A->B C Handle in Fume Hood B->C D Select Chemically Compatible Waste Container (e.g., HDPE) C->D Waste Generated E Label Container: 'Hazardous Waste' 'Halogenated Organic Solid Waste' List Chemical Constituents D->E F Add Waste to Container Do NOT Mix with Other Waste Types E->F G Securely Seal Container F->G H Store in Designated Satellite Accumulation Area (SAA) G->H Container Ready for Storage I Ensure Secondary Containment H->I J Keep Container Closed Except When Adding Waste H->J K Monitor Accumulation Date & Volume H->K L Contact Institutional EHS (Environmental Health & Safety) K->L Approaching Limit or Pickup Scheduled M Arrange Pickup by a Licensed Hazardous Waste Vendor L->M N Complete Waste Manifest / Log M->N O Waste Transported for High-Temperature Incineration N->O

Caption: Workflow for the safe disposal of halogenated chemical waste.

Procedural Steps
  • Containerization:

    • Select the Right Container: Use a chemically compatible container, typically high-density polyethylene (HDPE) for solids. The container must be in good condition, free of leaks, and have a secure, leak-proof closure.[9]

    • Proper Labeling: The container must be clearly labeled as "Hazardous Waste." The label should also include the full chemical name of the contents, the hazard characteristics (e.g., "Irritant," "Toxic"), and the accumulation start date.[8][13] This ensures that anyone handling the container is aware of its contents and associated dangers.

  • Accumulation and Storage:

    • Satellite Accumulation Areas (SAA): Waste should be accumulated at or near the point of generation in a designated SAA, under the control of laboratory personnel.[9][13]

    • Storage Conditions: Store the sealed container in a cool, well-ventilated area away from incompatible materials.[11][14] The storage area should have secondary containment (such as a spill tray) to capture any potential leaks.[16]

  • Engaging Professional Disposal Services:

    • Institutional EHS: Your institution's Environmental Health and Safety (EHS) department is your primary resource. They will have established procedures and contracts with certified hazardous waste disposal companies.

    • Licensed Vendor: The final disposal must be handled by a licensed hazardous waste vendor.[14] These vendors are equipped to transport and dispose of the material in accordance with all federal, state, and local regulations.[17] The most common and effective disposal method for halogenated organic waste is high-temperature incineration in a specialized facility equipped with scrubbers to neutralize acidic gases (like hydrogen fluoride and hydrogen chloride) produced during combustion.[4][18]

Quantitative Data and Regulatory Thresholds

The following table summarizes key hazard classifications and regulatory considerations pertinent to the disposal of 2-[(4-Fluorophenyl)carbonyl]piperidine HCl.

ParameterValue / ClassificationSignificance & Regulatory Basis
Chemical Class Halogenated Organic CompoundSubject to specific land disposal restrictions under EPA 40 CFR § 268.32.[3][12]
Physical Form SolidSolid waste must be segregated from liquid waste.[16]
Primary Hazard Eye/Skin/Respiratory Irritant; Toxic if Swallowed (inferred)Dictates required PPE (goggles, gloves) and handling procedures (fume hood) under OSHA standards.[1][6]
RCRA Waste Code (Potential) F002 (if in a spent solvent mixture) or D-List (if exhibiting a characteristic). Most likely disposed of as a non-specified halogenated organic chemical waste.The specific code is determined by the EHS professional. F-listed codes apply to wastes from common industrial processes.[19] As a research chemical, it is typically managed based on its chemical properties.
Disposal Method High-Temperature IncinerationRequired for the complete destruction of halogenated organic compounds to prevent environmental persistence.[4][18]

By adhering to this comprehensive guide, researchers and laboratory personnel can manage the disposal of 2-[(4-Fluorophenyl)carbonyl]piperidine HCl with confidence. This protocol is designed not merely as a set of instructions, but as a self-validating system rooted in the principles of chemical safety, regulatory compliance, and environmental stewardship.

References

  • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved February 15, 2026, from [Link]

  • How to Manage Chemical Waste Disposal in Academic Labs. (2018, November 29). Justrite. Retrieved February 15, 2026, from [Link]

  • Good Laboratory Practices: Waste Disposal. (n.d.). SCION Instruments. Retrieved February 15, 2026, from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved February 15, 2026, from [Link]

  • OSHA Hazardous Waste Disposal Guidelines. (2024, October 30). CDMS. Retrieved February 15, 2026, from [Link]

  • Management of Waste. (n.d.). In Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI) Bookshelf - NIH. Retrieved February 15, 2026, from [Link]

  • OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel Resources. Retrieved February 15, 2026, from [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management. Retrieved February 15, 2026, from [Link]

  • Hazardous Waste Operations and Emergency Response (HAZWOPER) - Overview. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved February 15, 2026, from [Link]

  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved February 15, 2026, from [Link]

  • Safety Data Sheet - PIPERIDINE. (n.d.). ChemSupply Australia. Retrieved February 15, 2026, from [Link]

  • Hazardous Waste Segregation. (n.d.). Bucknell University. Retrieved February 15, 2026, from [Link]

  • Piperidine Safety Data Sheet. (n.d.). Jubilant Life Sciences Limited. Retrieved February 15, 2026, from [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved February 15, 2026, from [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). eCFR. Retrieved February 15, 2026, from [Link]

  • EPA Hazardous Waste Codes. (n.d.). UGA Environmental Safety Division. Retrieved February 15, 2026, from [Link]

  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32. (n.d.). California Code of Regulations - Westlaw. Retrieved February 15, 2026, from [Link]

  • Safety Data Sheet - Piperidine. (n.d.). Chemos GmbH & Co.KG. Retrieved February 15, 2026, from [Link]

Sources

Handling

Personal protective equipment for handling 2-[(4-Fluorophenyl)carbonyl]piperidine HCl

Executive Safety Summary & Hazard Profiling Context: 2-[(4-Fluorophenyl)carbonyl]piperidine HCl (often an intermediate in the synthesis of 5-HT2A antagonists or similar pharmacophores) presents a dual-hazard profile: the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Hazard Profiling

Context: 2-[(4-Fluorophenyl)carbonyl]piperidine HCl (often an intermediate in the synthesis of 5-HT2A antagonists or similar pharmacophores) presents a dual-hazard profile: the acute toxicity associated with the piperidine pharmacophore and the physical hazards of a hygroscopic hydrochloride salt.

As a Senior Application Scientist, I prioritize the "Precautionary Principle." While specific SDS data often defaults to the 4-isomer analog, the 2-isomer must be handled as a Potent Compound (Occupational Exposure Band 3) until specific toxicology proves otherwise.

Core Hazard Matrix
Hazard ClassGHS CodeDescriptionMechanistic Insight
Acute Toxicity H301 Toxic if swallowedPiperidine derivatives often exhibit high oral bioavailability; HCl salt formation increases solubility and rapid systemic absorption.
Irritant H315/H319 Skin/Eye IrritationThe hydrochloride moiety hydrolyzes in contact with mucous membranes to form acidic micro-environments, causing immediate irritation.
STOT-SE H335 Respiratory IrritationFine crystalline dust is easily aerosolized; inhalation can trigger bronchial spasms.
Reactivity N/A Hygroscopic / ThermalFluorinated compounds can release Hydrogen Fluoride (HF) upon thermal decomposition (>200°C).

Personal Protective Equipment (PPE) Architecture

Do not rely on generic "lab safety" rules. The following PPE selection is based on permeation kinetics and physical state analysis .

PPE Decision Logic (Graphviz)

PPE_Selection Start State of Matter Solid Solid / Powder Start->Solid Solution Organic Solution Start->Solution Resp_Solid Resp: N95/P100 Mask (Outside Hood) Solid->Resp_Solid Dust Risk Glove_Solid Gloves: Single Nitrile (4 mil / 0.10mm) Solid->Glove_Solid Resp_Sol Resp: Fume Hood Only (No Mask needed if sash <18") Solution->Resp_Sol Vapor Risk Glove_Sol Gloves: Double Nitrile (Outer: 8 mil, Inner: 4 mil) Solution->Glove_Sol Permeation Risk Eye Eye: Chemical Goggles (Not Safety Glasses) Glove_Solid->Eye Glove_Sol->Eye

Caption: PPE adaptation based on physical state. Note the escalation to double-gloving for solutions due to solvent-mediated permeation.

Technical Specifications for PPE[1][2][3]
  • Hand Protection (Critical):

    • Material: 100% Nitrile Butadiene Rubber (NBR). Do not use Latex. Latex is permeable to many organic solvents used to dissolve this salt (e.g., DCM, Methanol).

    • Thickness: Minimum 0.11 mm (4 mil) for solid handling.

    • Protocol: Inspect for pinholes. Change gloves immediately if splashed.

  • Respiratory Protection:

    • Primary Control: Handle exclusively within a certified Chemical Fume Hood (Face velocity: 0.5 m/s).

    • Secondary Control: If weighing outside a hood is unavoidable (not recommended), use a P100 particulate respirator . The HCl salt forms fine dust that standard surgical masks will not filter effectively.

  • Eye/Face Protection:

    • Requirement: Indirect-vent chemical splash goggles.

    • Reasoning: Safety glasses leave gaps. If the HCl salt dust contacts the eye, it reacts with lacrimal fluid to cause acid burns.

Operational Protocol: Handling & Synthesis

This workflow minimizes static discharge (a common issue with dry HCl salts) and aerosolization.

Step 1: Weighing and Transfer
  • The Static Problem: Piperidine HCl salts are often dry and fluffy. Static electricity can cause the powder to "jump" or cling to spatulas.

  • The Fix: Use an antistatic gun or ionizing bar inside the balance enclosure.

  • Vessel: Weigh directly into a tared reaction flask or a glass weighing boat. Avoid plastic weighing boats which generate high static charge.

Step 2: Solubilization
  • Solvent Choice: Soluble in water, methanol, and DCM.

  • Exotherm Warning: Dissolving HCl salts in water or alcohols can be slightly exothermic. Add the solid to the solvent slowly.

  • Containment: Perform all solubilization inside the hood. Once in solution, the inhalation risk drops, but the dermal permeation risk increases (see PPE section).

Step 3: Reaction Monitoring
  • TLC/HPLC: When taking aliquots, assume the syringe needle is contaminated. Wipe the septum with a solvent-soaked wipe immediately after withdrawal to prevent salt residues from drying on the septum surface (which can later aerosolize).

Decontamination & Disposal (Cradle-to-Grave)

Improper disposal of fluorinated compounds is a major compliance risk. You cannot treat this as standard organic waste.

Decontamination Workflow (Graphviz)

Decon_Workflow Spill Spill / Contamination Isolate 1. Isolate Area (Do not sweep dry dust) Spill->Isolate WetWipe 2. Wet Wipe Method (Propylene glycol or Water) Isolate->WetWipe Neutralize 3. Surface pH Check (Ensure pH > 6) WetWipe->Neutralize Remove Residue WasteBin 4. Disposal: Halogenated Waste Neutralize->WasteBin Bag & Tag

Caption: Wet-method decontamination prevents the aerosolization of toxic dust.

Disposal Specifications
  • Waste Stream Classification: Halogenated Organic Waste.

    • Why? The Fluorine atom requires high-temperature incineration to prevent the formation of toxic byproducts.

  • Aqueous Waste: Do NOT pour down the drain.[1] Even if water-soluble, fluorinated organics persist in the environment. Collect in the "Aqueous Waste - Toxic" carboy.

  • Empty Containers: Triple rinse with Methanol. Combine rinsate with Halogenated Waste. Deface the label and dispose of the glass container.

Emergency Response

  • Inhalation: Move to fresh air immediately. The HCl component may cause delayed pulmonary edema; medical observation is recommended even if symptoms subside.

  • Eye Contact: Rinse for 15 minutes minimum .[1][2][3] Time it. The acid hydrolysis requires prolonged flushing to neutralize.

  • Fire: Use CO2 or Dry Chemical.[4][5][6] Warning: Thermal decomposition releases Hydrogen Fluoride (HF) and NOx . Firefighters must wear full SCBA.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11534346, 4-(4-Fluorobenzoyl)piperidine hydrochloride (Analogous Structure). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Chemical Database: Piperidine. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.